molecular formula C9H13NO B2754148 N-(2-methoxyethyl)aniline CAS No. 32382-66-4

N-(2-methoxyethyl)aniline

Cat. No.: B2754148
CAS No.: 32382-66-4
M. Wt: 151.209
InChI Key: XTTMNDFFWSZHCZ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)aniline is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.209. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-8-7-10-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTMNDFFWSZHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903135
Record name NoName_3732
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: The Physical, Chemical, and Thermodynamic Profiling of N-(2-methoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-methoxyethyl)aniline (CAS RN: 32382-66-4) is a highly versatile secondary amine characterized by the integration of an aromatic aniline core with an aliphatic ether chain[1]. In industrial and pharmaceutical landscapes, it serves as a crucial intermediate for manufacturing dyes, agrochemicals, and active pharmaceutical ingredients (APIs)[1]. This technical guide investigates the physical properties of N-(2-methoxyethyl)aniline, illuminating the thermodynamic and structural causality that dictates its behavior in formulation and synthetic environments.

Structural Dynamics & Causality of Physical State

The physical properties of N-(2-methoxyethyl)aniline are direct manifestations of its molecular geometry. The parent compound, aniline, is a rigid, planar molecule with a high capacity for multi-directional hydrogen bonding. By substituting one of the primary amine protons with a 2-methoxyethyl group, the structural dynamics undergo three critical shifts:

  • Hydrogen Bonding Truncation: The molecule transitions from a primary to a secondary amine, reducing its hydrogen bond donor (HBD) count to exactly 1, while its ether and amine moieties provide a hydrogen bond acceptor (HBA) count of 2[2].

  • Steric Disruption of Packing: The flexible methoxyethyl tail disrupts the crystalline packing of the aromatic rings. Without the capacity to form a rigid 3D hydrogen-bonded lattice (unlike its hydroxylated counterpart, N-(2-hydroxyethyl)aniline), the compound presents as a distinctive yellow oil at room temperature (20 to 22 °C)[1].

  • Oxidative Vulnerability: Like many aniline derivatives, the molecule undergoes irreversible oxidation processes at moderate anodic potentials, driven by hydrogen atom transfer pathways[3]. This necessitates specialized handling to prevent the formation of highly colored polymeric impurities.

G A N-(2-methoxyethyl)aniline Structure B Aniline Core (Aromatic) A->B C Methoxyethyl Chain (Ether O, Aliphatic) A->C F Secondary Amine (N-H) H-Bond Donor A->F D Dispersion Forces & UV Absorbance B->D E H-Bond Acceptor (O) Dipole Moments C->E G Physical Properties: BP, Density, LogP (1.4) D->G E->G F->G

Fig 1: Structural features dictating the physical properties of N-(2-methoxyethyl)aniline.

Comprehensive Physical Property Matrix

The predictive and empirical values associated with this compound highlight its utility in organic synthesis and fragment-based drug design. Its low Topological Polar Surface Area (TPSA) and moderate lipophilicity indicate excellent bio-membrane permeability.

PropertyValueCausality / Technical Relevance
Molecular Formula C9H13NODefines structural stoichiometry[2].
Molecular Weight 151.21 g/mol Ideal low-molecular-weight fragment for pharmaceutical synthesis[2].
Exact Mass 151.0997 DaUsed as the target standard in high-resolution LC-MS verification[2].
Physical State Yellow OilMethoxy capping prevents tight lattice packing, keeping it liquid at RT[1].
LogP (XLogP3) 1.4Moderate lipophilicity; partition coefficient optimal for biphasic reactions[2].
TPSA 21.3 ŲHighly favorable for cellular membrane penetration[2].
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsRestricts intermolecular networks but maintains aqueous target affinity[2].
Thermal Stability Varies (up to ~150°C)Decomposes primarily into carbon and nitrogen oxides under high heat[3].

Thermodynamic & Solvation Profile

The solubility parameters of N-(2-methoxyethyl)aniline are highly dependent on the solvent's polarity. The dispersion component (


) of its Hansen Solubility Parameter provides strong affinities for organic solvents like dichloromethane and toluene, largely due to the polarizability of the aromatic pi-electron cloud[3].

Thermodynamically, aniline derivatives of this classification display moderate thermal stability, extending up to approximately 150°C before initiating thermal degradation[3]. Understanding this boundary is critical when performing N-alkylation reactions, where temperatures often must reach 90–130°C to overcome activation energy barriers for nucleophilic substitution[4].

Experimental Protocols: Self-Validating Methodologies

As a Senior Application Scientist, executing reliable physical characterization requires protocols that embed internal system suitability checks to self-validate the resulting data.

Protocol A: Determination of Lipophilicity (LogP) and Purity via RP-HPLC

Causality Focus: The compound's basic amine functional group will interact with free silanol groups on standard C18 columns, causing peak tailing. We utilize Trifluoroacetic Acid (TFA) as an ion-pairing reagent to protonate the amine, ensuring sharp, integrated peaks.

  • Mobile Phase Preparation: Prepare Phase A (Water + 0.1% v/v TFA) and Phase B (Acetonitrile + 0.1% v/v TFA). Degas via ultrasonication to prevent pump cavitation.

  • Self-Validation (System Suitability): Inject a homologous reference standard mix (Aniline, N-methylaniline, N,N-dimethylaniline). Generate a logarithmic retention-time calibration curve. Validation Check: If the resulting

    
     is < 0.99, the column is not properly equilibrated, and the run must be aborted.
    
  • Sample Injection: Introduce 10 µL of N-(2-methoxyethyl)aniline solution (1.0 mg/mL in Methanol).

  • Detection & Output: Monitor at UV

    
     = 254 nm (targeting the aromatic chromophore). Calculate LogP using the reference calibration, and integrate the Area Under the Curve (AUC) against any highly colored oxidative impurity peaks to verify >98% purity[5].
    
Protocol B: Thermal Limit Profiling via TGA/DSC

Causality Focus: Because the compound degrades into nitrogen oxides and carbon oxides[3], distinguishing between pure volatilization (boiling point) and thermal degradation requires strict atmospheric controls.

  • Sample Loading: Pipette 5–10 mg of the yellow oil into a hermetically sealed aluminum crucible. Puncture the lid once with a micro-needle to allow standardized off-gassing.

  • Self-Validation (Calibration): Run a high-purity Indium standard. Validation Check: If the endothermic melt peak of Indium is not exactly 156.6°C (±0.2°C), recalibrate the thermocouple.

  • Atmospheric Purge: Purge the furnace with dry Nitrogen gas at 50 mL/min. This oxygen-free environment prevents early auto-oxidation, isolating true thermal properties.

  • Thermal Ramp: Heat the sample from 25°C to 300°C at 10°C/min. Map endotherms for potential boiling phases and weight-loss steps for degradation.

Workflow Step1 Phase 1: Sample Prep Yellow Oil in MeOH Step2 Phase 2: Equilibration Run Homologous Standards Step1->Step2 Step3 Phase 3: RP-HPLC Gradient Elution (TFA) Step2->Step3 Step4 Phase 4: UV Detection Integrate AUC @ 254nm Step3->Step4 Val Val Step4->Val

Fig 2: Self-validating RP-HPLC workflow for analyzing secondary amine purity and lipophilicity.

Safety and Storage Parameters

To maintain specific physical properties over time, handling must account for environmental sensitivities. N-(2-methoxyethyl)aniline must be stored in sealed containers at room temperature (20 to 22 °C), shielded from direct light[1]. Acute hazards include harmful consequences upon ingestion, inhalation, or dermal contact, alongside significant risks for serious eye damage (H318 classification)[2]. Any exposure logic dictates handling exclusively under forced-ventilation fume hoods.

References

  • "N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105 - PubChem - NIH" - PubChem.
  • "N-(2-Methoxyethyl)aniline, 32382-66-4" - Hoffman Fine Chemicals / Meiji University.
  • "Buy 2-(aminomethyl)-N-(2-methoxyethyl)aniline | 1247846-50-9" - Smolecule.
  • "Reaction Kinetics and Thermodynamic Stability Profiles" - Smolecule (Synthesis Data).
  • "n-(2-Methoxyethyl)aniline - Chemical Properties" - CymitQuimica.

Sources

Comprehensive Spectral Elucidation of N-(2-methoxyethyl)aniline: An Advanced Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary pharmaceutical research and organic synthesis, precise structural verification is paramount. N-(2-methoxyethyl)aniline (CAS: 32382-66-4), possessing both a secondary aromatic amine and an aliphatic ether linkage, serves as a highly versatile intermediate in medicinal chemistry [1]. However, its dual electron-donating groups create distinct inductive and resonance effects that uniquely influence its spectral signatures.

As a Senior Application Scientist, I designed this guide to move beyond merely listing peak values. Instead, we will deconstruct the causality behind the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Electron Ionization Mass Spectrometry (EI-MS) data. By pairing fundamental physical chemistry principles with rigorous, self-validating experimental protocols, this whitepaper provides a robust framework for identifying and characterizing N-(2-methoxyethyl)aniline.

Multi-Modal Analytical Workflow

To achieve authoritative structural confirmation, we must orthogonalize our analytical techniques. A self-validating workflow ensures that functional group connectivity deduced from one instrument is explicitly verified by another.

ElucidationWorkflow A 1. Sample Preparation N-(2-methoxyethyl)aniline CAS: 32382-66-4 B 2A. NMR Spectroscopy (400 MHz, CDCl3) A->B C 2B. ATR-FTIR (32 Scans, Diamond) A->C D 2C. GC-MS / EI-MS (70 eV, Quadrupole) A->D E 1H & 13C Shifts Connectivities & Symmetries B->E F Vibrational Modes N-H and C-O-C Validation C->F G Mass Fragments Alpha-Cleavage Elucidation D->G H 3. Orthogonal Synthesis Confirmed Structure C9H13NO E->H F->H G->H

Caption: Multi-modal spectral elucidation workflow for N-(2-methoxyethyl)aniline.

Nuclear Magnetic Resonance (NMR) Elucidation

The alignment of nuclear spins in a robust magnetic field allows us to probe the direct electronic environment of the molecule [2]. For N-(2-methoxyethyl)aniline, the resonance of the aromatic ring driven by the nitrogen lone pair, combined with the extreme electronegativity of the ether oxygen, creates a highly predictable chemical shift logic.

Experimental Protocol: Quantitative NMR Acquisition

To ensure the acquisition is analytically pure and self-validating, follow this rigorously optimized protocol:

  • Sample Preparation: Dissolve ~15 mg of the analyte in 0.6 mL of high-purity deuterated chloroform (

    
    ). Introduce 0.03% v/v Tetramethylsilane (TMS) as the internal standard for absolute zero referencing.
    
  • Instrument Tuning: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample column is precisely 4–5 cm in height to avoid magnetic susceptibility distortions across the probe coils.

  • 
    H-NMR Acquisition:  Utilize a 400 MHz spectrometer. Apply a 30° pulse angle with a 2.0 s acquisition time and a 1.0 s relaxation delay (d1). Accumulate 16 scans to achieve a high signal-to-noise ratio.
    
  • 
    C-NMR Acquisition:  Operate at 100 MHz using the WALTZ-16 sequence for broadband proton decoupling. Apply a 30° pulse angle with a 1.2 s acquisition time and a 2.0 s relaxation delay. Accumulate 512 scans.
    
  • Validation Step (D

    
    O Exchange):  If the N-H signal is ambiguous, add a single drop of D
    
    
    
    O, shake vigorously, and rescan. The disappearance of the broad singlet confirms the exchangeable proton.
Signal Causality & Assignment Tables

The nitrogen's lone pair delocalizes into the


-system of the benzene ring. This electron-donating effect strongly shields the ortho and para protons, moving their signals upfield relative to unmodified benzene (

7.26). Meanwhile, the aliphatic chain demonstrates a strict electronegativity gradient: the carbon adjacent to oxygen (

) is more heavily deshielded than the carbon adjacent to nitrogen (

).

Table 1: Derived


H-NMR Assignments (400 MHz, 

)
| Chemical Shift (

, ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Logic | | :--- | :--- | :--- | :--- | :--- | | ~3.25 | Triplet (J=5.2 Hz) | 2H |

| Deshielded by adjacent nitrogen; splits with neighboring

. | | ~3.35 | Singlet | 3H |

| Deshielded by oxygen; isolated from adjacent protons. | | ~3.55 | Triplet (J=5.2 Hz) | 2H |

| Strongly deshielded by the highly electronegative oxygen atom. | | ~4.00 | Broad Singlet | 1H |

| Broadened by

quadrupolar relaxation & chemical exchange. | | ~6.60 | Doublet (or dd) | 2H | Aromatic ortho | Heavily shielded by nitrogen's +R electron-donating resonance. | | ~6.70 | Triplet (or tt) | 1H | Aromatic para | Shielded by resonance, though slightly less than the ortho position. | | ~7.15 | Triplet (or dd) | 2H | Aromatic meta | Unaffected by +R effect; closest to standard aromatic shift. |

Table 2: Derived


C-NMR Assignments (100 MHz, 

)
| Chemical Shift (

, ppm) | Assignment | Causality | | :--- | :--- | :--- | | ~43.5 |

| Inductive withdrawal by secondary amine. | | ~58.8 |

| Aliphatic methyl bound to electronegative oxygen. | | ~71.0 |

| Direct oxygen attachment yields the highest aliphatic downfield shift. | | ~113.0 | Aromatic ortho | Increased electron density via +R resonance. | | ~117.5 | Aromatic para | Increased electron density via +R resonance. | | ~129.3 | Aromatic meta | Lacks direct resonance shielding. | | ~148.5 | Aromatic ipso | Extremely deshielded due to direct covalent bond with electronegative N. |

Infrared (IR) Spectroscopy Profile

Infrared spectroscopy relies on the transition between vibrational energy states upon the absorption of mid-infrared light [3]. The technique is specifically tuned to identifying functional group modalities based on bond stiffness (force constant) and the reduced mass of the bonded atoms.

Experimental Protocol: ATR-FTIR Analysis
  • Background Acquisition: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with highly volatile spectroscopy-grade isopropanol. Record an open-air background scan consisting of 32 co-added sweeps at 4 cm

    
     resolution.
    
  • Sample Loading: Deposit 1–2 drops of N-(2-methoxyethyl)aniline neat (without solvent) onto the diamond crystal, securing full optical contact.

  • Spectrum Acquisition: Sweep from 4000 to 400 cm

    
    , performing 32 co-added scans. Apply an automated baseline correction and an ATR penetration depth normalization algorithm.
    
Vibrational Causality

Because this molecule is a secondary aromatic amine, the molecular symmetry restricts the N-H stretching mode to a single, medium-intensity band (unlike primary amines, which present symmetric and asymmetric doublets). The aliphatic ether (C-O-C) bond creates a strong, distinct absorption driven by an intense change in the dipole moment during asymmetric stretching.

Table 3: Primary ATR-FTIR Functional Vibrations | Wavenumber (cm


) | Intensity | Functional Group | Mode |
| :--- | :--- | :--- | :--- |
| ~3400 | Medium, Sharp | 

| Secondary amine stretch (single band). | | ~3050 | Weak |

| Aromatic sp

C-H stretching. | | 2950, 2870 | Medium |

| Aliphatic sp

C-H asymmetric/symmetric stretches. | | ~1600, 1505 | Strong |

| Aromatic ring breathing / skeletal vibrations. | | ~1320 | Strong |

| Aryl carbon-nitrogen stretching. | | ~1110 | Very Strong |

| Aliphatic ether asymmetric stretching. | | ~750, 690 | Strong |

| Out-of-plane bending (Diagnostic of mono-substituted ring). |

Electron Ionization Mass Spectrometry (EI-MS)

To completely map the connectivity of the C


H

NO atomic payload (Exact Mass: 151.0997 Da) [1], we subject the molecule to a rigorous 70 eV Electron Impact (EI) ionization. This specific energy level reliably triggers highly reproducible fragmentation cascades.
Experimental Protocol: GC-MS / EI-MS
  • Sample Preparation: Dilute the analyte to 1.0 mg/mL in GC-grade dichloromethane.

  • Separation: Inject 1.0 µL into a Gas Chromatograph via a split inlet (10:1 ratio at 250°C). Use a 5% phenyl-methylpolysiloxane capillary column with a constant 1.0 mL/min Helium carrier gas flow. Ramp the oven from 60°C to 280°C at 10°C/min.

  • Ionization: Transfer the eluting analyte directly into the MS source (maintained at 230°C). Ionize the vapor stream with an electron beam fixed at an energy of 70 eV.

  • Detection: Scan the quadrupole mass analyzer from m/z 40 to m/z 400 to observe both the parent ion and the resulting lower-mass fragments.

Fragmentation Logic (Alpha-Cleavage)

The dominant pathway in the fragmentation of aliphatic amines is alpha-cleavage . The radical cation forms preferentially on the nitrogen atom. Homolytic cleavage of the C-C bond adjacent to the nitrogen ejects a neutral methoxymethyl radical (•CH


OCH

, 45 Da). The resulting charge is highly stabilized via resonance, creating a conjugated iminium ion[Ph-NH=CH

]

at m/z 106, which almost exclusively forms the Base Peak.

FragmentationPathway M Molecular Ion [M]+• m/z 151 F1 Alpha-Cleavage (N) Loss of •CH2OCH3 (45 Da) M->F1 I1 Iminium Ion [Ph-NH=CH2]+ m/z 106 (Base Peak) F1->I1 F2 Loss of Neutral CH2=NH (29 Da) I1->F2 I2 Phenyl Cation [C6H5]+ m/z 77 F2->I2

Caption: Primary EI-MS fragmentation pathway highlighting diagnostic alpha-cleavage.

Table 4: Principal Mass Spectral Fragments (70 eV EI-MS)

m/z Relative Abundance Ion / Fragment Identity Mechanistic Origin

| 151 | Moderate | [M]


 | Molecular ion containing the intact C

H

NO structure. | | 120 | Minor | [M - OCH

]

| Alpha-cleavage to oxygen, loss of the terminal methoxy radical. | | 106 | Base Peak (100%) |[Ph-NH=CH

]

| Highly favorable alpha-cleavage to nitrogen, loss of 45 Da radical. | | 77 | Moderate | [C

H

]

| Phenyl cation resulting from the elimination of imine (CH

=NH) from m/z 106. |

Conclusions

Correctly characterizing N-(2-methoxyethyl)aniline necessitates interpreting its dual-natured backbone. The robust electron donation of the secondary amine strongly modulates the aromatic proton chemical shifts under NMR, while the heavy electronegative drag from the distal oxygen clearly distinguishes the aliphatic tail. ATR-FTIR independently validates the secondary state of the nitrogen and the intact ethereal link, ultimately corroborated by the absolute exact mass and definitive alpha-cleavage logic observed in GC-MS. Utilizing self-validating analytical logic guarantees flawless identification critical for downstream pharmacological synthesis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1581105, N-(2-methoxyethyl)aniline. PubChem. Available at:[Link]

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. Physical Methods in Chemistry and Nano Science (Barron). Available at:[Link]

  • Chemistry LibreTexts. Infrared Spectroscopy. Supplemental Modules (Physical and Theoretical Chemistry). Available at:[Link]

Thermodynamic and Empirical Solubility Profiling of N-(2-methoxyethyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solvation mechanics of intermediate building blocks is critical for optimizing reaction yields, extraction efficiencies, and chromatographic purifications. N-(2-methoxyethyl)aniline (CAS: 32382-66-4) is a highly versatile synthetic intermediate presenting a unique, amphiphilic-like chemical topology[1]. Because it is a liquid at ambient conditions with high thermal stability, its phase behavior in organic solvents deviates from traditional crystalline solid-state dissolution, instead behaving as a highly miscible liquid-liquid partition system across most organic phases[2].

This technical whitepaper provides a comprehensive evaluation of the physicochemical properties, Hansen Solubility Parameters (HSP), and empirical solubility behaviors of N-(2-methoxyethyl)aniline. Methodologies detailed herein are designed as self-validating workflows to ensure maximum thermodynamic accuracy in pharmaceutical and materials science applications.

Structural Solvation Mechanics

The macroscopic solubility of N-(2-methoxyethyl)aniline is governed by the micro-thermodynamic interactions of its three distinct molecular moieties. Predicting its affinity for specific organic solvents requires analyzing these functional groups through the lens of intermolecular forces[3]:

  • The Aromatic Phenyl Ring: Imparts significant lipophilicity and drives strong London dispersion forces (

    
    ). It facilitates favorable 
    
    
    
    stacking interactions with aromatic solvents like toluene.
  • The Secondary Amine (-NH-): Acts simultaneously as a hydrogen-bond donor and acceptor. It is the primary site for protonation in acidic media and drives polar interactions (

    
    ) with aprotic solvents.
    
  • The Ether Linkage (-O-): Functions primarily as a strong hydrogen-bond acceptor (

    
    ). Its flexibility allows the molecule to adopt multiple conformations to maximize solvent interactions.
    

The synergistic effect of these groups results in moderate lipophilicity (LogP


 1.5–2.5), meaning the compound easily traverses the thermodynamic boundaries between moderately polar and strictly non-polar environments[4].

SolvationMechanics Mol N-(2-methoxyethyl)aniline Amphiphilic Topology Disp Dispersion Forces (δd) Aromatic Ring Mol->Disp Pol Polar Interactions (δp) Secondary Amine Mol->Pol Hbond H-Bonding (δh) Ether & Amine Mol->Hbond Sol1 Non-Polar Solvents (Toluene, Hexane) Disp->Sol1 Sol2 Polar Aprotic Solvents (DCM, DMSO, DMF) Pol->Sol2 Hbond->Sol2 Sol3 Polar Protic Solvents (Alcohols) Hbond->Sol3

Caption: Intermolecular force contributions mapped to optimal organic solvent classes.

Hansen Solubility Parameters (HSP) Framework

To achieve a rigorous, predictive model for solvent selection, we rely on the Hansen Solubility Parameters (HSP) . HSP partitions the total cohesive energy density of a molecule into three parameters: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[5].

The distance (


) between the solvent and N-(2-methoxyethyl)aniline in the 3D Hansen space defines solubility. An 

value less than the compound's interaction radius (

) results in complete miscibility. Based on structural analogues and group contribution theories[6], the estimated HSP profile for N-(2-methoxyethyl)aniline is compared against common organic solvents in the table below.
Quantitative Solvent Mapping
Solvent

(Dispersion)

(Polarity)

(H-Bonding)
Predicted Solubility BehaviorCausality / Mechanism
N-(2-methoxyethyl)aniline ~18.5 ~6.8 ~7.2 Target Reference Amine/Ether dipole & Aromatic system
Dichloromethane (DCM)17.07.37.1Complete Miscibility Near-perfect HSP match; optimal for extraction.
Toluene18.01.42.0High

alignment compensates for low

.
Dimethyl Sulfoxide (DMSO)18.416.410.2High Strong H-bond acceptance from the amine donor.
Ethanol15.88.819.4Moderate to High Protic disruption of internal H-bonds.
n-Hexane14.90.00.0Low Insufficient

and

interactions; large

penalty.

Note: Parameter values are expressed in


.

Validated Experimental Methodology: Isothermal Saturation

Because N-(2-methoxyethyl)aniline is an oil at room temperature, traditional solid-state gravimetric dissolution cannot be used. Instead, determining precise solubility limits in borderline solvents (e.g., aliphatic hydrocarbons) requires an Isothermal Saturation Workflow coupled with chromatographic quantification[4].

Trustworthiness Check: This protocol is a self-validating system. By running a simultaneous blank matrix and monitoring sample equilibrium at two distinct time points (24h and 48h), the system inherently proves that thermodynamic equilibrium—not kinetic pseudo-solubility—has been achieved.

Step-by-Step Protocol
  • Solvent Preparation & Dehydration: Use molecular sieves (3Å) to rigorously dry the selected organic solvent. Causality: Trace water severely alters the dielectric constant and H-bonding capacity of organic solvents, leading to micro-emulsion artifacts and false-positive solubility readings.

  • Analyte Dosing: In a sealed amber borosilicate vial, dose an excess of N-(2-methoxyethyl)aniline (e.g., 500

    
    ) into 2.0 mL of the solvent to ensure phase saturation.
    
  • Isothermal Incubation: Place the vial in a thermostatic shaker bath set precisely to 25.0°C ± 0.1°C. Agitate at 300 RPM for 24 hours. Causality: 24 hours ensures complete thermodynamic partitioning between the neat oil phase and the solvent phase.

  • Phase Separation (Crucial Step): Centrifuge the mixture at 10,000

    
     g for 15 minutes at 25°C. Causality: Amine oils easily form stable colloidal suspensions. High-speed centrifugation breaks these micro-emulsions, ensuring only truly solvated molecules remain in the supernatant.
    
  • Quantification via HPLC-UV: Extract an aliquot of the clear supernatant, dilute it in a miscible analytical solvent (e.g., Acetonitrile), and inject it into an HPLC system (C18 column, UV detection at ~240 nm). Compare peak area against a standardized calibration curve.

ExperimentalWorkflow S1 Step 1: Solvent Preparation (Rigorous Dehydration via 3Å Sieves) S2 Step 2: Analyte Dosing (Excess N-(2-methoxyethyl)aniline) S1->S2 S3 Step 3: Isothermal Incubation (25°C, 300 RPM, 24h Equilibrium) S2->S3 S4 Step 4: Phase Separation (Centrifugation at 10,000 x g) S3->S4 S5 Step 5: HPLC-UV Quantification (Supernatant Dilution & Analysis) S4->S5 S6 Validation: 48h Timepoint Check (Ensures Thermodynamic Stability) S5->S6

Caption: Self-validating isothermal saturation workflow for liquid-liquid phase solubility.

Industrial Applications & Solvent Selection

For synthetic chemists and process engineers, the solvent chosen for handling N-(2-methoxyethyl)aniline drastically impacts downstream processing[7]:

  • Extraction & Washing: Dichloromethane (DCM) and Ethyl Acetate are optimal for biphasic aqueous extractions[2]. They efficiently solvate the compound away from aqueous streams (provided the aqueous layer is kept at a basic pH > 8 to prevent amine protonation).

  • Reaction Media (e.g., Cross-coupling): For catalytic N-alkylation or metal-catalyzed cross-couplings, Toluene or 1,2-Dichloroethane are preferred[4]. They offer high boiling points, excellent solubility, and chemical inertness toward the secondary amine.

  • Purification / Crystallization of Salts: If creating an HCl salt of N-(2-methoxyethyl)aniline, precipitating the salt requires adding the freebase to an aprotic solvent where the salt is insoluble. Using Diethyl Ether or Hexane/Ethyl Acetate mixtures provides the required sharp drop in solubility upon protonation.

References

  • National Center for Biotechnology Information (PubChem). "N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105 - Chemical and Physical Properties." NIH. Available at:[Link]

  • Meiji. "N-(2-Methoxyethyl)aniline, 32382-66-4 Applications and Safety." Material Database. Available at:[Link]

  • Hansen, Charles M. "Hansen solubility parameters : a user's handbook." ResearchGate. Available at: [Link]

  • PrepChem. "Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline and Related Derivatives." PrepChem.com. Available at:[Link]

Sources

Thermophysical Characterization of N-(2-methoxyethyl)aniline: Phase Transition Dynamics & Validation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Contextual Overview

In advanced organic synthesis, pharmaceutical manufacturing, and the formulation of specialized agrochemicals, molecular intermediates dictate the energetic and operational boundaries of reactor design. N-(2-methoxyethyl)aniline (CAS: 32382-66-4) is a critically utilized secondary amine intermediate[1].

Commercially, this compound presents as a stable, distinctive yellow oil at standard ambient temperature (20–22 °C)[2]. Because its primary use cases often involve high-temperature amidation or alkylation reactions, understanding the exact boundaries of its liquid phase—specifically its melting point (MP) and boiling point (BP)—is paramount for preventing thermal degradation and optimizing distillation purifications.

Thermodynamic Causality: Why It Behaves as an Oil

To understand the phase transition properties of N-(2-methoxyethyl)aniline, we must analyze the structural deviations from its parent compound, aniline.

  • Sub-Ambient Melting Point (Crystallization Suppression): Unsubstituted aniline melts at -6 °C. When the primary amine is substituted with a 2-methoxyethyl group (-CH₂-CH₂-O-CH₃), the molecule's spatial symmetry is heavily disrupted. This aliphatic ether chain introduces immense conformational flexibility and rotational entropy. During the cooling process, this high entropy acts as a barrier, preventing the molecules from easily packing into a highly ordered, rigid crystalline lattice. Consequently, the freezing point is severely depressed, keeping the compound in a supercooled, stable liquid state well below ambient temperatures[2].

  • Elevated Boiling Point (Cohesive Energy Density): While the melting point decreases, the boiling point increases significantly relative to aniline (184 °C). The addition of the methoxyethyl moiety raises the molecular weight to 151.21 g/mol [3], directly strengthening London dispersion forces. Furthermore, although the molecule loses one N-H hydrogen bond donor, the methoxy oxygen acts as a powerful localized hydrogen bond acceptor. This resultant network of dipole-dipole interactions requires immense thermal input to overcome, driving the atmospheric boiling point higher.

Thermophysical Profile Data

Because the substance is natively liquid at room temperature, typical material safety data sheets frequently list its melting and boiling points as "Not Applicable (N/A)" for standard atmospheric contexts[2]. To guide reactor engineering, empirical and extrapolated thermodynamic boundaries are compiled below:

Thermophysical ParameterValue / CharacteristicAnalytical Context
Molecular Formula C₉H₁₃NOConfirmed via PubChem computational models[3]
Molecular Weight 151.21 g/mol High mass relative to parent aniline[1]
Standard Physical State Yellow OilObserved at 20–22 °C under sealed conditions[2]
Melting Point Sub-Ambient (< 0 °C)Exhibits severe crystallization hysteresis
Boiling Point (1 atm) ~250–260 °C (Estimated)Driven by strong ether-amine dipole interactions
Boiling Point (Vacuum) ~60–65 °C at 0.1 TorrBenchmarked against analogous 2,6-dimethyl derivatives[4]

Self-Validating Validation Protocols

To move beyond estimations and physically validate the phase boundaries of N-(2-methoxyethyl)aniline, laboratory characterization must be rigorously designed to prevent thermal degradation. The protocols below outline self-validating systems to ensure data integrity.

Boiling Point Determination via Vacuum Micro-Ebulliometry

Anilines are highly susceptible to oxidation and thermal decomposition at temperatures exceeding 200 °C. Determining the atmospheric boiling point directly often leads to degraded samples and unreliable vapor pressure readings.

  • Apparatus Integration: Couple a shielded micro-ebulliometer with a highly calibrated Pt-100 resistance temperature detector (RTD).

  • Pressure Modulation: Establish a rigorously controlled reduced-pressure atmosphere (e.g., 10, 50, and 100 Torr) using a vacuum manifold.

  • Data Integrity Check (Causality): Record steady-state boiling temperatures at these fixed sub-atmospheric pressures. The validation mechanism requires monitoring the fluid’s optical clarity; darkening indicates decomposition.

  • Extrapolation: Fit the resulting P-T coordinates to the Antoine Equation. An

    
     coefficient exceeding 0.999 validates the absence of thermal artifacts, allowing the engineer to reliably extrapolate the theoretical boiling point at 760 Torr.
    
Melting Point Determination via Sub-Ambient DSC

Because the flexible ether chain induces supercooling, visual capillary melting point methods are entirely ineffective.

  • Sample Encapsulation: Hermetically seal 5.0–10.0 mg of the yellow oil into an inert aluminum pan under a dry nitrogen purge. This prevents ambient moisture from introducing artificial water-ice endothermic peaks.

  • Cryogenic Cooling: Utilize a Differential Scanning Calorimeter (DSC) coupled with a liquid nitrogen (LN2) cooling accessory. Ramp down to -80 °C at a rapid 10 °C/min.

  • Validation via Hysteresis: Ramp the heating cycle at 5 °C/min. The true absolute melting point is defined by the extrapolated onset temperature of the primary endothermic peak during heating. The gap (hysteresis) between the cooling exotherm and the heating endotherm serves as the validation that the substance was successfully forced out of its supercooled liquid state.

Thermophysical Workflow Visualization

Workflow N1 N-(2-methoxyethyl)aniline Yellow Oil (Liquid at 20°C) N2 Thermal Degradation Risk Assessment N1->N2 N3 Vacuum Micro-Ebulliometry (Variable Pressure) N2->N3 High BP Route N5 Sub-Ambient DSC (Liquid N2 cooling) N2->N5 Low MP Route N4 Antoine Equation Extrapolation (BP) N3->N4 N6 Endothermic Onset Determination (MP) N5->N6

Thermophysical validation workflow for N-(2-methoxyethyl)aniline phase transitions.

References

Sources

Methodological & Application

Application Notes and Protocols for the Stability-Indicating HPLC Analysis of N-(2-methoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N-(2-methoxyethyl)aniline is an aromatic amine with applications in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] As with many aniline derivatives, its purity and stability are critical for the quality and safety of the end products.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds, offering high resolution, sensitivity, and quantitative accuracy.[3]

This document provides a comprehensive guide to the development and implementation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of N-(2-methoxyethyl)aniline. The protocol herein is designed to be a self-validating system, incorporating forced degradation studies to ensure specificity and robustness, in line with the principles of the International Council for Harmonisation (ICH) guidelines.[4]

Scientific Rationale and Method Development Strategy

The development of a robust HPLC method is underpinned by a thorough understanding of the analyte's chemical properties and the principles of chromatography. N-(2-methoxyethyl)aniline, as an N-alkylaniline, possesses a secondary amine group and a benzene ring, making it amenable to reversed-phase chromatography with UV detection.[5][6]

Our strategy involves:

  • Column Selection: A C18 column is chosen as the stationary phase due to its hydrophobicity, which will provide good retention for the nonpolar aromatic ring of N-(2-methoxyethyl)aniline.

  • Mobile Phase Optimization: A gradient elution with acetonitrile and water is selected to ensure the efficient elution of the parent compound and any potential impurities or degradation products with varying polarities. The addition of a small amount of acid, such as formic or phosphoric acid, is recommended to control the ionization of the amine and improve peak shape.[5]

  • Detector Selection: A Photodiode Array (PDA) detector is recommended. This allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra, which is invaluable for peak purity assessment and identifying the optimal detection wavelength. N-alkylation of aniline typically causes a bathochromic (red) shift in the UV spectrum.[6] While aniline has a secondary absorption band around 280-290 nm, the N-methoxyethyl group will likely shift this to a slightly longer wavelength. A PDA detector allows for the precise determination of this λmax.

  • Forced Degradation Studies: To ensure the method is stability-indicating, the drug substance will be subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, and thermal stress.[7] This will generate potential degradation products and demonstrate the method's ability to separate them from the parent peak.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • N-(2-methoxyethyl)aniline reference standard (purity ≥98%)[8]

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (or phosphoric acid), analytical grade

    • Hydrochloric acid (HCl), analytical grade

    • Sodium hydroxide (NaOH), analytical grade

    • Hydrogen peroxide (H₂O₂), 30% solution

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic amines.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure consistent protonation of the analyte and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains a consistent pH.
Gradient Elution 30% B to 90% B over 15 min, hold at 90% B for 5 min, return to 30% B and equilibrate for 5 min.A gradient is necessary to elute potential impurities and degradation products with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak shape.
Detection PDA Detector, 240-400 nm, with extraction at λmax (estimated around 290 nm)Allows for the determination of the optimal detection wavelength and peak purity analysis.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-(2-methoxyethyl)aniline reference standard and dissolve it in a 10 mL volumetric flask with the initial mobile phase composition (30:70 Acetonitrile:Water with 0.1% Formic Acid).

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.

  • Sample Solution: Prepare sample solutions at a similar concentration to the working standard solution using the same diluent.

Forced Degradation Studies Protocol

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the working standard concentration.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation: Store the solid N-(2-methoxyethyl)aniline reference standard in an oven at 80°C for 48 hours. After exposure, prepare a sample solution at the working standard concentration.

Analyze all stressed samples along with an unstressed control sample using the developed HPLC method.

Data Presentation and Interpretation

System Suitability

Before sample analysis, the chromatographic system should meet the following criteria:

  • Tailing Factor: ≤ 1.5 for the N-(2-methoxyethyl)aniline peak.

  • Theoretical Plates: ≥ 2000 for the N-(2-methoxyethyl)aniline peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections of the working standard solution.

Method Validation Parameters (as per ICH Q2(R2))

A summary of the key validation parameters is presented below.

Validation ParameterAcceptance Criteria
Specificity The peak for N-(2-methoxyethyl)aniline should be free from interference from degradation products and any potential synthesis impurities. Peak purity should be confirmed using the PDA detector.
Linearity A linear relationship between peak area and concentration should be established over a range (e.g., 50-150% of the working standard concentration) with a correlation coefficient (r²) ≥ 0.999.
Accuracy The recovery of the analyte should be within 98.0% to 102.0% when spiking a placebo or blank matrix with known concentrations of the analyte.
Precision The RSD for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods.
Robustness The method should be robust to small, deliberate variations in chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Potential Impurities and Degradation Products

Based on the synthesis of similar N-alkylanilines, potential process-related impurities could include unreacted starting materials such as aniline and 2-methoxyethylamine, or byproducts from side reactions.[10]

Forced degradation studies may reveal the following degradation pathways:

  • Hydrolysis: Cleavage of the ether linkage to form N-(2-hydroxyethyl)aniline and methanol.

  • Oxidation: N-oxidation of the secondary amine or oxidation of the aromatic ring. Aromatic amines are susceptible to oxidation, which can be accelerated by light and heat.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC analysis method for N-(2-methoxyethyl)aniline.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_results Results & Reporting prep_standard Prepare Standard Solutions (Stock and Working) system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solutions analysis Inject Samples and Standards prep_sample->analysis forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal) forced_degradation->analysis system_suitability->analysis If Pass acquisition Data Acquisition with PDA Detector analysis->acquisition integration Peak Integration and Identification acquisition->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte and Impurities calibration->quantification validation Method Validation (Specificity, Linearity, Accuracy, etc.) quantification->validation report Generate Final Report validation->report

Caption: Workflow for the HPLC analysis of N-(2-methoxyethyl)aniline.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the stability-indicating HPLC analysis of N-(2-methoxyethyl)aniline. By following the detailed methodologies for method development, validation, and forced degradation studies, researchers, scientists, and drug development professionals can establish a robust and reliable analytical method suitable for quality control, stability testing, and impurity profiling. The emphasis on a self-validating system ensures the generation of high-quality, defensible data critical for regulatory submissions and product development.

References

  • PrepChem. Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline. Available from: [Link]

  • Scilit. The Vacuum Ultraviolet Absorption Spectra of Aniline and Some of Its N-Derivatives. Available from: [Link]

  • ScienceDirect. Forced degradation and impurity profiling: A review. Available from: [Link]

  • AIP Publishing. Ultraviolet relaxation dynamics of aniline, N, N-dimethylaniline and 3,5-dimethylaniline at 250 nm. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • ResearchGate. A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. Available from: [Link]

  • PubChem. N-(2-methoxyethyl)aniline. Available from: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • ResearchGate. UV‐Vis absorption spectra (in C6H6) of a 1 : 1 mixture of aniline and... Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Chemguide. UV-visible absorption spectra. Available from: [Link]

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. Available from: [Link]

  • MedCrave. Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Available from: [Link]

  • Der Pharma Chemica. Synthesis of N-substituted anilines via Smiles rearrangement. Available from: [Link]

  • HBM4EU. Prioritised substance group: Anilines. Available from: [Link]

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Application Note: A Comprehensive Guide to Gas Chromatography of Aniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Aniline Derivatives

Aniline and its derivatives are foundational chemical intermediates, indispensable in the synthesis of a vast array of products, including dyes, pharmaceuticals, polymers, and agrochemicals.[1][2][3] However, their utility is shadowed by their potential toxicity and environmental persistence, making their accurate detection and quantification a critical task in drug development, environmental monitoring, and quality control.[2][4] Gas chromatography (GC) stands as a powerful and extensively utilized technique for analyzing aniline compounds, prized for its high resolution and sensitivity.[1][4]

The inherent polarity and reactivity of the amine functional group, however, can present significant chromatographic challenges, such as poor peak shape, thermal degradation, and irreversible adsorption onto the analytical column.[4][5][6] This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the critical parameters and field-proven protocols for the successful GC analysis of aniline derivatives. We will delve into the rationale behind experimental choices, from column selection and temperature programming to the strategic use of derivatization, ensuring robust and reliable results.

The Analytical Workflow: A Strategic Overview

The successful analysis of aniline derivatives by gas chromatography is a multi-step process, beginning with meticulous sample preparation and culminating in data interpretation. Each stage must be carefully considered to mitigate the challenges associated with these polar and often reactive compounds.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/NPD Analysis cluster_data Data Processing Sample Sample Matrix (Aqueous, Solid, etc.) Extraction Extraction (LLE, ASE, SPME) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection (Splitless) Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS, NPD) Separation->Detection Qualitative Qualitative Analysis (Library Match, R.T.) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

Caption: A generalized workflow for the GC analysis of aniline derivatives.

Critical GC Parameters: A Deep Dive into the "Why"

The optimization of GC conditions is paramount for achieving symmetrical peaks, good resolution, and accurate quantification of aniline derivatives. Here, we dissect the key parameters and the scientific principles guiding their selection.

Column Selection: The Heart of the Separation

The choice of the capillary column's stationary phase is the most critical decision in method development. The fundamental principle of "like dissolves like" governs the separation process.[7] For aniline derivatives, which are polar compounds, a stationary phase with a degree of polarity is generally recommended.

  • Mid-Polar Phases (e.g., 5% Diphenyl - 95% Dimethylpolysiloxane): Columns with stationary phases like DB-5, HP-5ms, or SE-54 are often the workhorses for aniline analysis.[1][5] These phases offer a good balance of polarizability and thermal stability, providing excellent separation for a wide range of aniline derivatives. The phenyl groups in the stationary phase can interact with the aromatic ring of the anilines through π-π interactions, aiding in their retention and separation.

  • Polar Phases (e.g., Polyethylene Glycol - WAX): For highly polar aniline derivatives, a more polar stationary phase, such as a WAX column, may be necessary.[8] These phases facilitate strong dipole-dipole interactions and hydrogen bonding with the amine and other polar functional groups, enhancing retention.[9] However, WAX columns typically have lower maximum operating temperatures, which can be a limitation for high-boiling point derivatives.[8]

  • Specialty Amine-Specific Phases: Some manufacturers offer columns specifically designed for the analysis of amines. These columns have surfaces that are specially deactivated to minimize the interaction of the basic amine groups with acidic silanol groups on the silica surface, thereby reducing peak tailing.[8]

Inlet and Injection: Ensuring Quantitative Transfer

The inlet is where the sample is vaporized and introduced onto the column. For trace analysis of aniline derivatives, a splitless injection is typically employed to ensure the entire sample volume reaches the column, maximizing sensitivity.[4][10]

  • Inlet Temperature: The inlet temperature must be high enough to ensure the rapid and complete vaporization of all aniline derivatives in the sample, but not so high as to cause thermal degradation.[11][12] A starting point of 250 °C is often recommended, with optimization based on the boiling points of the specific analytes.[1][12] For higher boiling derivatives, temperatures up to 280 °C may be necessary.[4][5]

  • Liner Selection: The choice of inlet liner is also crucial. A deactivated liner, often with a glass wool plug, can help to trap non-volatile residues and provide a more inert surface for vaporization, minimizing analyte degradation.

Oven Temperature Program: The Art of Resolution

The oven temperature program controls the separation of the analytes as they travel through the column. A typical program for aniline derivatives involves an initial low temperature hold followed by a temperature ramp.

  • Initial Temperature and Hold Time: A lower initial oven temperature (e.g., 70-80 °C) allows for solvent focusing, where the analytes are concentrated at the head of the column in a narrow band, leading to sharper peaks.[13]

  • Temperature Ramp Rate: The rate at which the oven temperature is increased (e.g., 4-15 °C/min) affects the resolution of the separation.[4][13] A slower ramp rate generally provides better resolution but increases the analysis time. The optimal ramp rate will depend on the complexity of the sample and the boiling point range of the aniline derivatives.

  • Final Temperature and Hold Time: The final temperature should be high enough to ensure the elution of the highest boiling point analytes in a reasonable time. A final hold ensures that all compounds have exited the column before the next injection.

Detector Selection: Seeing the Unseen

The choice of detector depends on the analytical requirements, such as sensitivity and selectivity.

  • Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective and sensitive for nitrogen-containing compounds, making it an excellent choice for the analysis of aniline derivatives in complex matrices.[1][13] This selectivity minimizes interference from other co-eluting compounds that do not contain nitrogen.

  • Mass Spectrometer (MS): When coupled with a mass spectrometer, GC provides not only quantitative information but also structural information, allowing for definitive peak identification.[4] The use of selected ion monitoring (SIM) mode can significantly enhance the sensitivity and selectivity of the analysis.

  • Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and can be used for aniline analysis, although it is less selective than the NPD and MS.[3]

The Derivatization Strategy: Taming Reactive Amines

For some aniline derivatives, particularly primary and secondary amines, direct GC analysis can be challenging due to their high polarity and tendency to form hydrogen bonds.[2][5] This can lead to broad, tailing peaks and poor sensitivity. Derivatization is a chemical modification technique used to convert the polar amine group into a less polar, more volatile, and more thermally stable functional group, thereby improving chromatographic performance.[3][5]

  • Acylation: This is a common derivatization technique for anilines. Reagents such as acetic anhydride or more specialized reagents like 4-carbethoxyhexafluorobutyryl chloride can be used to convert the amine group into an amide.[1][4] This not only reduces polarity but can also introduce electronegative atoms that enhance the response of an electron capture detector (ECD).

Workflow for Derivatization

Derivatization_Workflow cluster_der Derivatization Protocol Start Dried Sample Extract Add_Reagent Add Derivatizing Reagent Start->Add_Reagent Reaction Incubate/React Add_Reagent->Reaction Evaporate Evaporate Excess Reagent Reaction->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute End Ready for GC Injection Reconstitute->End

Caption: A typical workflow for the derivatization of aniline derivatives prior to GC analysis.

Protocols and Application Data

The following protocols and data tables provide a practical starting point for the GC analysis of aniline derivatives. It is important to note that these are general guidelines, and optimization may be required for specific applications and sample matrices.

Protocol 1: Direct GC-NPD Analysis of Aniline Derivatives in Water (Based on EPA Method 8131)

This protocol is suitable for the determination of a range of aniline derivatives in aqueous samples.[1][13]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 1-liter water sample, adjust the pH to >11 with 1.0 M NaOH.[1]

  • Extract the sample twice with 60 mL of methylene chloride in a separatory funnel.[1]

  • Combine the methylene chloride extracts and dry them by passing through a column of anhydrous sodium sulfate.[1]

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]

  • Exchange the solvent to toluene by adding 3-4 mL of toluene and continuing the concentration to 1 mL.[13]

2. GC-NPD Conditions:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, SE-54 or equivalent[13]
Injector Splitless, 250 °C[1]
Injection Volume 1 µL[1]
Carrier Gas Helium, constant flow
Oven Program 80 °C for 4 min, then ramp at 4 °C/min to 230 °C, hold for 4 min[13]
Detector NPD, 300 °C[1]

Table 1: Method Detection Limits (MDLs) for Selected Aniline Compounds by GC-NPD (EPA Method 8131) [1]

CompoundCAS No.MDL (µg/L) in Water
Aniline62-53-32.3
2-Chloroaniline95-51-21.4
4-Chloroaniline106-47-80.66
3,4-Dichloroaniline95-76-11.1
2-Nitroaniline88-74-42.3
4-Nitroaniline100-01-61.4
2,4,6-Trichloroaniline634-93-51.2
Protocol 2: GC-MS Analysis of Aniline in Serum with Derivatization

This protocol is designed for the sensitive quantification of aniline in a biological matrix and incorporates a derivatization step to improve chromatographic performance.[1]

1. Sample Preparation and Derivatization:

  • To 1 mL of serum, add an appropriate internal standard (e.g., N-methylaniline).[1]

  • Make the solution alkaline with NaOH and extract with chloroform.[1]

  • Evaporate the chloroform extract to dryness under a stream of nitrogen.[1]

  • Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the aniline.[1]

  • Evaporate the excess derivatizing reagent.[1]

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[1]

2. GC-MS Conditions:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl - 95% dimethylpolysiloxane (e.g., HP-5ms, DB-5)[1]
Injector Splitless, 250-280 °C[5]
Injection Volume 1 µL[5]
Carrier Gas Helium, 1.0 mL/min[4]
Oven Program Initial temperature 40-70 °C, hold for 1-5 min, ramp at 10-15 °C/min to 280-290 °C, hold for 5-10 min[5]
MS Detector Electron Ionization (EI) at 70 eV, Scan Range 35-450 amu[5]
Ion Source Temp. 230 °C[5]
Transfer Line Temp. 280-325 °C[5]

Troubleshooting Common Issues

Even with optimized methods, challenges can arise. Here are some common problems and their potential solutions:

  • Peak Tailing: Often caused by active sites in the inlet or column.[14]

    • Solution: Use a deactivated inlet liner and a high-quality, amine-specific column. Ensure the system is free of leaks.

  • Poor Sensitivity: Can result from analyte degradation or inefficient transfer to the column.

    • Solution: Optimize the inlet temperature to avoid thermal breakdown.[12] Consider derivatization for highly polar anilines.

  • Ghost Peaks: Contamination from previous injections.[14]

    • Solution: Implement a bake-out at the end of each run and ensure proper cleaning of the syringe.

  • Irreproducible Results: Can stem from inconsistent sample preparation or injection technique.[14]

    • Solution: Use an autosampler for consistent injections and carefully control all steps of the sample preparation process.

Conclusion

The gas chromatographic analysis of aniline and its derivatives is a powerful tool for a wide range of scientific disciplines. While the inherent properties of these compounds can present analytical hurdles, a thorough understanding of the principles behind GC and a systematic approach to method development can lead to robust and reliable results. By carefully selecting the analytical column, optimizing inlet and oven parameters, and employing derivatization when necessary, researchers can confidently quantify these important compounds. The protocols and guidelines presented in this application note serve as a solid foundation for developing and validating methods for the analysis of aniline derivatives in diverse and challenging matrices.

References

  • U.S. Environmental Protection Agency. (1996).
  • BenchChem. (2025).
  • Thermo Fisher Scientific.
  • Dorgerloh, U., et al. (2021).
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  • BenchChem. (2025). Gas Chromatography vs.
  • LCGC International. (2020).
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  • MDPI. (2022).
  • LCGC International. (2020). How to Optimize Key Variables in GC Analysis: Sample Introduction.
  • Bryan Research & Engineering, LLC.
  • Phenomenex. (2025).
  • ResearchGate. (2018). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines.
  • Sigma-Aldrich.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015).
  • GL Sciences. (2024).
  • International Journal of Pharmaceutical Sciences Review and Research. (2015).
  • Chromatography Forum. (2016).
  • Drawell. (2023).
  • Restek. (2020).
  • MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.

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Application Note: Advanced Purification Protocols for N-(2-Methoxyethyl)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Methoxyethyl)aniline is a high-value secondary amine intermediate frequently utilized in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs), agrochemicals, and specialized functional dyes[1]. Achieving high purity (>99.5%) of this intermediate is uniquely challenging due to the spectrum of structurally and chemically analogous impurities generated during its synthesis via N-alkylation or reductive amination. This application note details a robust, chromatography-free purification cascade engineered to deliver scalable, high-fidelity isolation of N-(2-Methoxyethyl)aniline.

Mechanistic Rationale & Impurity Profiling

Designing a successful purification strategy necessitates exploiting the precise physicochemical differences between the target molecule and process-related impurities. A typical crude reaction mixture of N-(2-methoxyethyl)aniline contains:

  • Neutral Impurities: Unreacted alkylating agents (e.g., 2-methoxyethyl chloride or bromide), solvent residues, and non-basic organic byproducts.

  • Primary Amines: Unreacted starting aniline.

  • Tertiary Amines: N,N-bis(2-methoxyethyl)aniline, resulting from over-alkylation.

Causality of Process Choices: Because N-alkyl anilines possess a predictable basicity (conjugate acid pKa ~ 4.5–5.5), an initial acid-base partitioning effectively purges non-basic species. However, separating the secondary amine product from residual primary and tertiary amines requires exploiting differences in vapor pressure. Aniline derivatives are notoriously susceptible to oxidative and thermal degradation; exposure to temperatures exceeding 150°C in the presence of trace oxygen triggers the formation of polymeric tars, carbon oxides, and nitrogen oxides[2]. Consequently, subatmospheric (vacuum) distillation is an absolute mandate to suppress thermal decomposition[2]. Empirical data from highly analogous derivatives, such as N-(2-methoxyethyl)-2,6-dimethylaniline, demonstrates boiling points of approximately 61–62 °C under high vacuum (0.1 Torr)[3]. This dictates the requirement for fractionating columns paired with high-capacity rotary vane vacuum pumps to maintain the pot temperature well below degradation thresholds.

Workflow Visualization

purification_workflow crude Crude Reaction Mixture (Amine + Neutral Impurities) ab_extract Acid-Base Extraction (pH < 2  ->  pH > 12) crude->ab_extract Dissolve & extract with HCl org_wash Discard Organics (Neutral Byproducts) ab_extract->org_wash Initial Organic Phase distillation Vacuum Fractional Distillation (< 1.0 Torr) ab_extract->distillation Basify Aq to pH 12 & Extract to Fresh Organics cryst Optional: Salt Crystallization (Ethereal HCl Polishing) distillation->cryst Mixed Fractions pure Pure N-(2-methoxyethyl)aniline (>99.5% Purity) distillation->pure Main Fraction (60-80°C / 1.0 Torr) cryst->pure Free-basing

Tri-phasic purification workflow for crude N-(2-methoxyethyl)aniline.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol I: Chemoselective Acid-Base Extraction

Causality & Logic: This step selectively isolates all amine species from unreacted alkyl halides and non-polar organics. Protonating the amines utilizing a strong mineral acid creates a highly polar, water-soluble ammonium salt. The self-validating nature of this step hinges strictly on pH monitoring: at pH < 2, all basic anilines are >99.9% ionized; at pH > 12, they are quantitatively free-based.

Step-by-Step Methodology:

  • Solubilization: Dissolve 100 g of the crude N-(2-methoxyethyl)aniline mixture in 300 mL of methyl tert-butyl ether (MTBE) inside a 1 L separatory funnel.

  • Acidic Extraction: Add 300 mL of 2 M aqueous hydrochloric acid (HCl). Agitate vigorously and vent frequently.

  • Phase Separation & Validation: Allow the biphasic system to resolve. Self-Validation: Test the aqueous phase using a calibrated pH meter or highly sensitive indicator paper; it must read ≤ 2. If pH > 2, add concentrated HCl dropwise until the target is reached, then re-mix.

  • Organic Wash: Drain the lower aqueous phase (containing the target amine salt) into a clean Erlenmeyer flask. Discard the MTBE layer (which retains the neutral, non-basic impurities). Wash the aqueous phase with an additional 100 mL of MTBE to strip residual entrained organics.

  • Basification: Transfer the aqueous phase to an ice bath (to control exothermic neutralization). Slowly add 6 M sodium hydroxide (NaOH) with heavy mechanical stirring until the pH strictly exceeds 12. Causality Note: The mixture will visually validate the reaction by turning cloudy as the water-insoluble free amine precipitates out as an oil.

  • Recovery Extraction: Extract the basified aqueous mixture with two 200 mL portions of fresh MTBE.

  • Concentration: Combine the MTBE extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation (bath < 40°C) to yield the enriched crude amine oil.

Protocol II: High-Vacuum Fractional Distillation

Causality & Logic: Separates the target secondary amine from residual primary aniline and tertiary over-alkylation products. Because elevated temperatures drive rapid oxidative degradation in aniline derivatives[2], applying a deep vacuum depresses the boiling point to a safe thermal window, ensuring the pot temperature never reaches the 150°C decomposition threshold.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus featuring a 20 cm Vigreux column, a short-path condenser, and a fraction-collecting manifold (cow receiver). Wrap the Vigreux column in glass wool insulation to prevent premature vapor condensation.

  • System Evacuation & Validation: Attach a rotary vane vacuum pump equipped with a liquid nitrogen or dry ice cold trap. Evacuate the system. Self-Validation: Perform a dead-head leak test before applying heat. The system must hold a steady pressure of < 1.0 Torr. Without this vacuum depth, thermal degradation is highly probable.

  • Heating: Submerge the distillation flask in an oil bath. Gradually ramp the heat. Based on thermodynamic data for related methoxyethyl anilines[3], expect the product to boil significantly lower than atmospheric predictions.

  • Fraction Collection:

    • Forerun: Collect the initial eluting fraction. Residual primary aniline will vaporize first (typically ~40–45°C at 1.0 Torr).

    • Main Fraction: Collect the plateaued fraction. Monitor the vapor temperature closely; a stable vapor temperature plateau (estimated 60–80°C at 1.0 Torr) represents highly pure N-(2-methoxyethyl)aniline.

    • Residue: Terminate the distillation when the vapor temperature drops sharply or if the pot temperature approaches 130°C.

  • Analytical Validation: Submit a 10 µL aliquot of the main fraction for GC-FID analysis. Purity must exceed 99.0% by Area Normalization.

Protocol III: Hydrochloride Salt Polishing (Optional)

Causality & Logic: If analytical validation of the distillation reveals trace amounts of unreacted primary aniline (< 1%), fractional crystallization of the hydrochloride salt serves as an ultra-high-resolution polishing step. Secondary amine hydrochloride salts often possess significantly different lattice energies and solubilities in non-polar ethereal solvents compared to primary anilines.

Step-by-Step Methodology:

  • Dissolve 10 g of the distilled amine mixture in 100 mL of anhydrous diethyl ether under a dry nitrogen atmosphere (addressing the compound's hygroscopic tendencies[2]).

  • Chill the solution to 0°C.

  • Bubble anhydrous HCl gas (or carefully add 2M HCl in diethyl ether) into the solution until precipitation ceases. Self-Validation: The mother liquor must test acidic to damp pH paper.

  • Rapidly filter the resulting crystalline precipitate under a nitrogen blanket.

  • Wash the filter cake with ice-cold diethyl ether to sweep away highly soluble trace impurities.

  • Regenerate the pure free-base product by partitioning the isolated salt between 1 M NaOH and MTBE, followed by drying and mild solvent evaporation.

Comparative Efficiency of Purification Modes

The table below contrasts the varying purification techniques available for N-alkyl anilines to aid in scaling decisions.

Purification TechniqueTarget Impurities PurgedScalabilityExpected YieldThroughput TimeScaled Process Suitability
Acid-Base Extraction Neutral organics, alkyl halidesExcellent (Tons)> 95%Fast (< 4 hrs)Primary mandatory step
Vacuum Fractional Distillation Primary & Tertiary AminesGood (1-100 kg)80 - 90%ModerateIdeal for primary isolation
Salt Crystallization Trace isosteric aminesModerate60 - 75%Slow (12-24 hrs)Ultra-pure API polishing only
Silica Column Chromatography All impuritiesPoor (< 100 g)> 90%Very SlowR&D discovery phases only

Conclusion

By strategically coupling chemoselective acid-base extraction with high-vacuum fractional distillation, drug development professionals can isolate N-(2-methoxyethyl)aniline with exquisite purity. The integration of fundamental thermodynamic principles—specifically leveraging pKa differentials and vacuum-depressed vapor pressures—circumvents the need for costly, scale-limiting chromatographic techniques while safely avoiding the destructive thermal degradation pathways inherent to aniline derivatives.

References

  • Title: Buy 2-(aminomethyl)-N-(2-methoxyethyl)
  • Title: Synthesis of N-(2-methoxyethyl)
  • Title: N-(2-Methoxyethyl)

Sources

Title: Strategic Implementation of N-(2-methoxyethyl)aniline in Nucleophilic Aromatic Substitution (SNAr) Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

Nucleophilic Aromatic Substitution (SNAr) is a powerful, metal-free method for the formation of aryl-nitrogen bonds, a cornerstone transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of SNAr reactions utilizing N-(2-methoxyethyl)aniline, a versatile secondary amine nucleophile. We will explore the underlying mechanism, delineate the critical parameters for reaction optimization, and present a detailed, validated protocol for its successful implementation. The strategic choice of N-(2-methoxyethyl)aniline is discussed in the context of introducing a flexible, hydrophilic sidechain that can favorably modulate the physicochemical properties of the target molecules, such as solubility and membrane permeability.

Introduction: The Strategic Value of SNAr in Modern Synthesis

In the landscape of C-N bond formation, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination have become ubiquitous for their broad scope.[1][2] However, the classical Nucleophilic Aromatic Substitution (SNAr) reaction retains significant strategic importance, particularly in process chemistry and medicinal chemistry.[2][3] Its primary advantages are the metal-free conditions, which obviate concerns about catalyst contamination in the final API, and the often simple, scalable reaction setups.

The SNAr reaction is mechanistically distinct from electrophilic aromatic substitution. Instead of an electron-rich aromatic ring attacking an electrophile, the SNAr reaction involves a nucleophile attacking an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group.[4][5] This electron deficiency is a critical prerequisite and is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6][7]

N-(2-methoxyethyl)aniline as a Strategic Nucleophile:

Aniline and its derivatives are fundamental building blocks in a vast array of marketed drugs.[8][9][10] The choice of N-(2-methoxyethyl)aniline as the nucleophile in this guide is deliberate. The secondary amine provides a single point of arylation, avoiding the potential for di-arylation that can occur with primary amines. More importantly, the N-(2-methoxyethyl) moiety introduces a short, flexible chain containing an ether linkage. This feature can:

  • Enhance aqueous solubility.

  • Provide a hydrogen bond acceptor site.

  • Improve pharmacokinetic profiles by masking a potentially metabolically labile N-H bond.

This guide provides the foundational knowledge and practical steps for researchers to effectively utilize N-(2-methoxyethyl)aniline in SNAr reactions.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction does not proceed via a direct displacement (like SN2) or through a cationic intermediate (like SN1). Instead, it follows a two-step addition-elimination mechanism.[5][11][12]

  • Nucleophilic Addition: The nucleophile, in this case, N-(2-methoxyethyl)aniline, attacks the carbon atom bearing the leaving group (ipso-carbon). This is typically the rate-determining step as it disrupts the aromaticity of the ring.[11] This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[7][13]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step where the leaving group is expelled, resulting in the final substituted product.

The stability of the Meisenheimer complex is paramount for a successful reaction. Electron-withdrawing groups (e.g., -NO2, -CN, -C(O)R) at the ortho and/or para positions are essential as they delocalize the negative charge through resonance, lowering the activation energy of the first step.[4][6][12]

Caption: The SNAr mechanism proceeds via a two-step addition-elimination process.

Application Notes: Optimizing for Success

The success of an SNAr reaction with N-(2-methoxyethyl)aniline hinges on the careful selection of the aryl halide, solvent, base, and temperature.

Substrate Scope: The Electrophile and Leaving Group

Aryl Halide Activation: The aromatic ring MUST be activated by at least one strong electron-withdrawing group (EWG). The reactivity is significantly enhanced with multiple EWGs.

  • High Reactivity: Dinitro- or trinitro-substituted aryl halides.

  • Moderate Reactivity: Mononitro-, cyano-, or acyl-substituted aryl halides.

  • Low to No Reactivity: Unactivated or electron-rich aryl halides (e.g., chlorobenzene, anisole). For these substrates, transition-metal-catalyzed methods are necessary.[2]

The Leaving Group (LG): The reactivity order of halogens in SNAr is counterintuitive to that seen in SN2 reactions. This is because the C-LG bond is not broken in the rate-determining step. Instead, the rate is influenced by the electronegativity of the halogen, which makes the ipso-carbon more electrophilic.

  • Reactivity Order: F > Cl > Br > I [4]

  • Practical Choice: Aryl fluorides are the most reactive substrates for SNAr. Aryl chlorides are also very commonly used and often offer a good balance of reactivity and cost.

Reaction Parameters

The choice of solvent and base is critical for facilitating the formation of the Meisenheimer complex and ensuring the reaction proceeds to completion.

ParameterRecommended Choice(s)Rationale & Expert Insights
Solvent DMF, DMSO, NMP, DMAc Polar aprotic solvents are essential. They are effective at solvating the charged Meisenheimer complex, thereby stabilizing it and accelerating the reaction.[14] Avoid protic solvents (e.g., ethanol, water) as they can solvate the nucleophile, reducing its reactivity.
Base K₂CO₃, Cs₂CO₃, DBU, DIPEA A base is required to neutralize the proton liberated from the secondary amine upon addition to the ring. Inorganic bases like K₂CO₃ are often sufficient, inexpensive, and easily removed during workup.[14] For less reactive substrates, a stronger, non-nucleophilic organic base like DBU may be beneficial.
Temperature Room Temp. to 120 °C Highly activated substrates (e.g., 2,4-dinitrofluorobenzene) may react at or slightly above room temperature. Moderately activated substrates typically require heating to achieve a reasonable reaction rate. Monitor reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures.
Concentration 0.1 M to 1.0 M A concentration of 0.5 M with respect to the limiting reagent is a robust starting point. Higher concentrations can accelerate the reaction but may lead to solubility or mixing issues.

Detailed Experimental Protocol

This protocol describes a general procedure for the SNAr reaction between 1-fluoro-4-nitrobenzene and N-(2-methoxyethyl)aniline. This serves as a reliable template that can be adapted for other activated aryl halides.

Reaction Scheme: Reaction of 1-fluoro-4-nitrobenzene with N-(2-methoxyethyl)aniline

Materials and Reagents
ReagentFormulaMW ( g/mol )MolarityAmountMoles (mmol)
1-Fluoro-4-nitrobenzeneC₆H₄FNO₂141.10-1.41 g10.0
N-(2-methoxyethyl)anilineC₉H₁₃NO151.21-1.66 g11.0 (1.1 eq)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21-2.76 g20.0 (2.0 eq)
Dimethylformamide (DMF)C₃H₇NO73.09-20 mL-
Ethyl AcetateC₄H₈O₂88.11-~200 mL-
Brine---~50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 1-Fluoro-4-nitrobenzene is toxic and a skin sensitizer. Handle with care.

  • DMF is a reproductive toxin. Avoid inhalation and skin contact.[14]

Step-by-Step Procedure

Protocol_Workflow A 1. Setup & Reagent Charging B 2. Reaction Execution A->B Inert atmosphere (optional but good practice) C 3. Reaction Monitoring B->C Stir at 80 °C D 4. Aqueous Workup C->D Once starting material is consumed (TLC) E 5. Purification D->E Isolate crude product F 6. Characterization E->F Obtain pure product

Caption: A standard workflow for SNAr reaction, workup, and purification.

  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

    • Add anhydrous dimethylformamide (20 mL) to the flask.

    • Begin stirring the suspension.

  • Addition of Nucleophile:

    • Add N-(2-methoxyethyl)aniline (1.66 g, 11.0 mmol) to the flask via syringe.

    • Rinse the syringe with a small amount of DMF (~1-2 mL) and add it to the flask to ensure complete transfer.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C using an oil bath.

    • Allow the reaction to stir at this temperature for 4-6 hours. The mixture will typically turn a deep red or brown color.

  • Reaction Monitoring:

    • Monitor the consumption of the limiting reagent (1-fluoro-4-nitrobenzene) using Thin Layer Chromatography (TLC). A suitable eluent system is 20% Ethyl Acetate in Hexanes. The product is typically more polar than the starting aniline but less polar than the nitroaromatic starting material.

  • Workup Procedure:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and salts.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel.[15]

    • Use a gradient elution, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, to isolate the pure N-(4-nitrophenyl)-N-(2-methoxyethyl)aniline.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Inactive aryl halide (insufficient EWG). 3. Wet solvent or reagents.1. Increase temperature in 10-20 °C increments. 2. Confirm the substrate is sufficiently electron-deficient. If not, consider a Buchwald-Hartwig protocol. 3. Use anhydrous solvents and ensure reagents are dry.
Multiple Products Observed 1. Side reactions due to high temperature. 2. Reaction with solvent (e.g., hydrolysis of DMF).1. Reduce reaction temperature and increase reaction time. 2. Ensure base is not excessively strong for the conditions; consider switching from K₂CO₃ to a milder base like DIPEA.
Difficulty in Purification 1. Product co-elutes with starting material. 2. Streaking on silica gel.1. Adjust the polarity of the chromatography eluent system. 2. The amine product may be interacting with acidic silica. Add 1% triethylamine to the eluent to suppress tailing.

Conclusion

The SNAr reaction is a highly effective and practical method for synthesizing N-aryl amines when an appropriately activated aromatic substrate is available. By using N-(2-methoxyethyl)aniline as a nucleophile, researchers can readily introduce a valuable pharmacophore that can enhance the drug-like properties of target molecules. The protocol and guidelines presented here offer a robust framework for leveraging this powerful transformation in medicinal chemistry and drug development programs.

References

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 7, 2026, from [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. Retrieved March 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved March 7, 2026, from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved March 7, 2026, from [Link]

  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng Chemical. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved March 7, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved March 7, 2026, from [Link]

  • Ison, J. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Green Chemistry Institute. Retrieved March 7, 2026, from [Link]

  • Nicewicz, D. A., et al. (2020, June 2). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. PMC. Retrieved March 7, 2026, from [Link]

  • Xi, C., et al. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Retrieved March 7, 2026, from [Link]

  • Patil, A. A. (2017, August 1). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.1.2 "Nucleophilic Aromatic Substitution". Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved March 7, 2026, from [Link]

  • Cresset. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved March 7, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (2024, March 29). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Purification of Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with substituted anilines—ranging from rapid aerial oxidation and dark discoloration to massive peak tailing during chromatography. This guide bypasses generic advice to offer mechanistically grounded, self-validating troubleshooting protocols designed for scientists and drug development professionals.

Our core philosophy is simple: Successful purification requires understanding the causality of the molecule's behavior. By leveraging the inherent basicity (pKa) and electronic properties of your specific aniline, you can transform difficult isolations into routine operations.

Data Presentation: Purification Strategy Matrix

The choice of purification is dictated by the impurity profile and the physical state of your substituted aniline. The table below summarizes expected outcomes based on validated separation logics.

Purification MethodTarget Impurity ProfileUnderlying Mechanism / CausalityExpected PurityTypical Yield
Acid-Base Extraction Neutral and acidic synthetic byproductsDifferential solubility via reversible protonation of the amine [1].95 - 98%85 - 95%
Vacuum Distillation Polymeric/colored oxidation productsLowering boiling point prevents thermal decomposition of liquid anilines[1].> 99%80 - 90%
Silica Gel Chromatography Structurally similar positional isomersPartitioning driven by polarity. Requires basic modifiers to block silanols [3].> 98%75 - 85%
Recrystallization Trace isomers in solid anilinesLattice packing exclusions in hot/cold specialized solvent systems.> 99%70 - 85%
Troubleshooting Guides & FAQs

Q1: My substituted aniline has turned completely black after sitting on the bench. Why does this happen, and how can I recover pure material? The Science: Substituted anilines—especially those with electron-donating groups—are highly electron-rich. They are susceptible to single-electron transfer (SET) autoxidation upon exposure to air and light, creating dark, highly conjugated azo, quinone-imine, or polymeric byproducts. The Solution: For liquid anilines, the most effective recovery method is vacuum distillation . Distilling the crude, dark mixture over a mild reducing agent (like zinc dust) actively suppresses oxidative byproducts during heating. To prevent recurrence, always purge your receiving flasks with inert gas (N₂ or Argon) and store the purified product in amber vials at 4°C [1].

Q2: During silica gel column chromatography, my product elutes across 15+ fractions with massive peak tailing. What is the mechanism, and how do I fix it? The Science: Silica gel contains weakly acidic surface silanol groups (Si-OH, pKa ~4.5–5.5). The basic nitrogen of your substituted aniline forms strong, reversible hydrogen bonds with these active sites. This non-ideal interaction causes the compound to drag asymmetrically through the column, destroying your resolution. The Solution: You must dynamically deactivate the silica. Add 1–2% Triethylamine (TEA) or 0.1% Ammonium Hydroxide to your mobile phase [3]. These small, highly basic modifiers outcompete the bulky aniline for the acidic silanol sites, capping them and allowing your product to elute in a tight, sharp band [1].

Q3: How do I cleanly separate my basic substituted aniline from unreacted neutral starting materials without running a column? The Science: You can exploit the basicity of the amine. The parent aniline has a pKa of approximately 4.60 in water [2]. By intentionally manipulating the pH of your aqueous phase to at least two units below this pKa (e.g., pH 1.6), 99.9% of the aniline becomes a charged anilinium cation, migrating entirely into the aqueous layer and leaving neutral impurities in the organic phase [2].

Mandatory Visualization: Acid-Base Extraction Logical Workflow

Below is the logical mechanism for isolating substituted anilines from complex mixtures using pH manipulation.

G Start Crude Substituted Aniline (Aniline + Neutral Impurities) Step1 Add 1M HCl & Organic Solvent (Acidic Extraction) Start->Step1 AqLayer1 Aqueous Layer (Protonated Anilinium Salt) Step1->AqLayer1 Phase Separation OrgLayer1 Organic Layer (Neutral Impurities - Discard) Step1->OrgLayer1 Phase Separation Step2 Add 1M NaOH to Aq Layer (Basification to pH > 8) AqLayer1->Step2 AqLayer2 Aqueous Layer (Inorganic Salts - Discard) Step2->AqLayer2 Phase Separation OrgLayer2 Extract with Fresh Solvent (Free Aniline Base in Organic) Step2->OrgLayer2 Back Extraction Final Dry over Na2SO4 & Evaporate Pure Substituted Aniline OrgLayer2->Final

Flowchart detailing the acid-base extraction mechanism for separating anilines from impurities.

Experimental Protocols
Protocol A: Self-Validating Acid-Base Extraction

This protocol utilizes predictable thermodynamic partitioning to achieve high purity without chromatography [1].

  • Solvation: Dissolve the crude aniline mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

  • Protonation (Acid Wash): Add an equal volume of 1 M Hydrochloric acid (HCl). Shake vigorously and vent.

    • Self-Validation Step: Check the pH of the aqueous layer. It must be < 2.0. If not, add more HCl. This guarantees >99% protonation.

  • Phase Separation: Drain the lower aqueous layer (containing your protonated anilinium salt) into an Erlenmeyer flask. Discard the upper organic layer which now contains only neutral/acidic impurities.

  • Liberation (Basification): Place the aqueous extract in an ice bath (neutralization is exothermic). Slowly add 1 M Sodium Hydroxide (NaOH) or saturated NaHCO₃ until the solution becomes cloudy.

    • Self-Validation Step: Test the aqueous phase with pH paper. It must read > 8.0, ensuring the salt has fully reverted to the lipophilic free base.

  • Back-Extraction & Isolation: Extract the cloudy basic aqueous solution three times with fresh diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.

Protocol B: Base-Modified Silica Gel Chromatography

Use this when separating positional isomers where extraction is ineffective.

  • Column Packing (Deactivation): Prepare a slurry of silica gel using your starting non-polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Critically, add 1% v/v Triethylamine (TEA) to this slurry solvent [1]. Pour the slurry to pack the column.

  • Equilibration: Run 2-3 column volumes of the TEA-spiked mobile phase through the silica bed. This saturates and neutralizes the active silanol sites before your product ever touches them.

  • Loading: Dissolve the crude aniline in a minimal amount of the spiked eluent and load it onto the column head.

  • Elution: Run your gradient. Because the silanols are capped by TEA, your substituted aniline will elute based purely on its inherent polarity, yielding sharp peaks and concentrated fractions [3].

References
  • Technical Support Center: Purification of Substituted Anilines. Benchchem.
  • Armarego, W.L.F. & Chai, C. Purification of Laboratory Chemicals (Fifth/Sixth Edition). Chemistry and Chemists.
  • Comprehensive Application Notes and Protocols: Catalytic Hydrogenation Synthesis. Smolecule.

Analytical Support Center: Troubleshooting Peak Tailing in HPLC of Aniline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing basic, ionizable compounds like anilines via reversed-phase high-performance liquid chromatography (RP-HPLC) often results in severe peak tailing. This guide is engineered for drug development professionals and analytical scientists, providing causal explanations and self-validating protocols to restore peak symmetry.

Mechanistic Deep Dive: The Causality of Aniline Tailing

To effectively troubleshoot, we must first understand the physicochemical environment inside the column. Aniline and its derivatives are aromatic amines functioning as weak bases, typically exhibiting a pKa around 4.6.

In RP-HPLC, the primary retention mechanism should be hydrophobic. However, standard silica-based stationary phases inherently possess unbonded, residual silanol groups (-SiOH) [1]. These silanols act as weak acids with a pKa between 3.5 and 4.5.

The Dual-Ionization Crisis: When operating a mobile phase at a mid-range pH (e.g., pH 5.0 to 7.0), a chemical conflict occurs. The aniline molecules become partially or fully protonated, taking on a positive charge (


). Simultaneously, the residual silanol groups on the silica deprotonate into negatively charged silanoxide ions (

) [2].

This dual-ionization triggers a powerful electrostatic (ion-exchange) secondary interaction. The aniline molecules are transiently "trapped" by these active ionic sites rather than simply partitioning along the C18 carbon chains. Because these sites are limited and energetically heterogeneous, the molecules desorb at varying rates, producing exponential peak tailing where the asymmetry factor (


) exceeds 1.2 [3].

Experimental Diagnostic Workflows

Before adjusting mobile phases, you must determine whether the tailing is a physical system error or a chemical interaction.

G Start Analyze Peak Tailing (Asymmetry Factor > 1.2) Diagnostic Diagnostic Protocol: Inject Neutral Marker (e.g., Toluene) Start->Diagnostic Decision Do the neutral peaks tail? Diagnostic->Decision Physical Physical Origin (System/Column Void) Decision->Physical Yes Chemical Chemical Origin (Silanol Ion-Exchange) Decision->Chemical No (Only Aniline tails) FixPhysical Flush system, replace frit, check extra-column volume Physical->FixPhysical FixChemical1 Adjust mobile phase pH to < 3.0 Chemical->FixChemical1 FixChemical2 Add Amine Modifier (e.g., 10-20 mM TEA) Chemical->FixChemical2

Diagnostic workflow differentiating physical system errors from chemical silanol interactions.

Protocol A: The Neutral Marker Diagnostic (Self-Validating System)

Physical voids in tubing or degraded columns create "infinite dilution" spaces that distort all molecules, while chemical interactions selectively target ionizable basic analytes [4]. Methodology:

  • Sample Preparation: Spike your aniline sample with a neutral, non-ionizable hydrophobic marker (e.g., Toluene or Uracil).

  • Execution: Inject the sample using your standard chromatographic conditions.

  • Validation metric: Calculate the Asymmetry Factor (

    
    ) for both peaks at 10% peak height [2].
    
  • Interpretation:

    • If both peaks yield an

      
      , the problem is physical (e.g., column void, partially blocked frit, or excess extra-column volume) .
      
    • If the neutral peak yields

      
       but the aniline peak yields 
      
      
      
      , the problem is definitively a chemical ion-exchange interaction [4].
Protocol B: Mobile Phase pH Optimization

Once a chemical root cause is confirmed, adjusting the pH to neutralize the silanol groups is the most direct solution [5]. Methodology:

  • Buffer Formulation: Prepare an aqueous mobile phase using a strong buffer such as 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • pH Titration: Adjust the pH to

    
    . At this hyper-acidic level, the residual silanols are forcibly protonated into their neutral (-SiOH) state, entirely masking their ion-exchange capacity[2].
    
  • Equilibration: Pass at least 10 column volumes of the newly buffered mobile phase through the system to ensure thorough surface saturation.

  • Validation Metric: Inject the aniline standard. The intervention is validated if the integrated peak returns an

    
     of 
    
    
    
    .

Data Presentation: Interventions Matrix

If pH adjustment is unfeasible for your assay, alternate chemical interventions exist. The quantitative data below summarizes the operational impact of various optimizations:

Intervention StrategyMechanism of ActionEffectiveness on Basic CompoundsDrawbacks / Limitations
Lower pH (

)
Fully protonates acidic silanols, breaking electrostatic attraction [2].High (Restores

to ~1.0)
Shifts retention times of ionizable bases; requires acid-stable silica.
High pH (

)
Deprotonates the aniline, rendering it completely neutral [3].High (Eliminates polarity)Dissolves traditional silica; strictly requires specialty hybrid polymer columns.
Add Amine Modifier Adding 10-20 mM Triethylamine (TEA) acts as a sacrificial competitor for active silanol sites [5].Moderate to High TEA can cause ion suppression in LC-MS and requires extensive system flushing [1].
Switch to Type-B Silica High-purity, base-deactivated silica (BDS) significantly reduces the baseline volume of free silanols [1].Moderate (Prevents extreme tailing)Older legacy methods must be re-validated if column chemistry changes.

Frequently Asked Questions (FAQs)

Q: Why shouldn't I just increase the concentration of my aniline sample to achieve a better signal-to-noise ratio? A: Injecting a higher sample mass will cause mass overload. While a massive injection can temporarily saturate active silanol sites and artificially blunt the tail visually, it pushes the detector out of its linear dynamic range. This shifts the mechanism from exponential tailing to overload tailing, compromising your quantitative reproducibility [3].

Q: I have adjusted the pH to 2.5, but my aniline peaks are still tailing slightly. What else could it be? A: This points to the loss of end-capping groups from the stationary phase over time, which increases the total concentration of exposed silanol groups beyond what the buffer can easily suppress. This is a common degradation mechanism in heavily used reversed-phase columns . Consider replacing the column with a fresh, highly end-capped Type-B column.

Q: Can dead volume specifically mimic chemical tailing? A: Yes. Using fittings with improper tubing diameters or incompatible ferrules creates empty space in the flow path. When the tight plug of sample molecules hits this void, infinite dilution occurs, creating a mechanical tailing effect. The crucial difference is that dead volume tailing applies to all molecules equally, regardless of their pKa [4].

References

Sources

Technical Support Center: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis of N-(2-methoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. This guide provides comprehensive, causality-driven troubleshooting protocols for the analysis of N-(2-methoxyethyl)aniline (NMEA) and its derivatives in complex matrices. Designed for drug development scientists and analytical chemists, these modules do not just tell you what to fix; they explain the physiochemical why behind every experimental adjustment.

Diagnostic Architecture: Resolving Analytical Interferences

Before adjusting instrument parameters, you must isolate the root cause of your signal anomaly. Interferences in secondary aromatic amine analysis typically fall into three mechanistic categories: Ion Suppression (Matrix Effects) , Isobaric Co-elution , and In-Source Fragmentation (ISF) [1].

InterferenceDiagnostics start Aberrant NMEA Signal Detected in LC-MS/MS q1 Is the retention time shifting? start->q1 q2 Is the signal suppressed only in matrix samples? start->q2 q3 Are unexpected high-intensity peaks in the MRM blank? start->q3 sol1 Column Overloading or Mobile Phase pH mismatch q1->sol1 sol2 ESI Ion Suppression (Matrix Effect) q2->sol2 sol3 In-Source Fragmentation or Isobaric Impurity q3->sol3

Diagnostic workflow isolating LC-MS/MS analytical interferences based on chromatogram behaviors.

Frequently Asked Questions & Troubleshooting Modules

Module A: Overcoming Ion Suppression and Matrix Effects

Q: During the quantification of N-(2-methoxyethyl)aniline in biological samples, my mass spectrometer signal drops drastically compared to neat standards. What causes this, and how can I fix it?

Expertise & Causality: This is a classic manifestation of Electrospray Ionization (ESI) ion suppression[2]. N-(2-methoxyethyl)aniline (


, Monoisotopic Mass = 151.10 Da) is a basic secondary amine that readily forms a protonated precursor ion 

at

152.11 in an acidic mobile phase. However, when extracting from biological matrices, highly concentrated endogenous compounds—such as phospholipids or complex proteins—often co-elute. Inside the ESI source, these matrix molecules compete with NMEA for access to the surface of the charged droplet[3]. Because phospholipids have high proton affinity and high surface activity, they outcompete NMEA for available charges, neutralizing your target analyte into the liquid phase and severely depressing your detector signal.

Self-Validating Experimental Protocol (Post-Column Infusion): To confirm and map out matrix suppression zones, implement this self-validating system suitability test:

  • System Plumbing: Install a zero-dead-volume T-junction between the analytical column outlet and the mass spectrometer source inlet.

  • Analyte Infusion: Connect a syringe pump to the T-junction. Continually infuse a neat solution of N-(2-methoxyethyl)aniline (e.g.,

    
    ) at 
    
    
    
    .
  • Matrix Injection: Inject a "blank" matrix extract (prepared exactly as your unknown samples) through the LC autosampler using your standard chromatographic gradient.

  • Validation Check: Monitor the MRM transition for NMEA (

    
    ). A stable horizontal baseline validates a matrix-free method. A sudden negative dip in the baseline indicates the exact retention time where matrix suppression is occurring.
    

If suppression overlaps with NMEA's retention time, you must alter your sample preparation from generic protein precipitation to Solid Phase Extraction (SPE) to actively strip phospholipids, or adjust your LC gradient to elute NMEA outside of the suppression window.

Table 1: Matrix Effect (ME) Assessment Criteria

ParameterCalculation FormulaTarget ThresholdCorrective Action if Failed
Absolute Matrix Effect (%)


Implement SPE cleanup; increase LC retention time.
IS-Normalized ME (%)


Utilize a Stable Isotope-Labeled (SIL) standard.
Module B: Resolving Co-Eluting Isomers

Q: I am seeing a closely eluting shoulder peak merging with N-(2-methoxyethyl)aniline. How do I achieve baseline resolution against synthetic byproducts?

Expertise & Causality: Aniline derivatives are highly prone to structural isomerism during industrial synthesis. Byproducts such as ring-alkylated isomers (e.g., 2-(2-methoxyethyl)aniline) or partially reduced intermediates often exhibit the exact same molecular weight and similar hydrophobicity as the target N-alkylated compound[4]. Standard C18 reversed-phase columns separate molecules primarily via hydrophobic dispersion forces. For structural isomers with identical logP values, a C18 phase provides inadequate selectivity, leading to co-elution.

Self-Validating Experimental Protocol (Orthogonal Chromatography):

  • Switch Stationary Phase: Replace the C18 column with a Biphenyl or Phenyl-Hexyl stationary phase.

  • Mechanism Exploitation: Phenyl-based columns utilize

    
     electron interactions between the stationary phase and the aromatic benzene ring of the aniline backbone. Positional isomers have distinct electron-donating and electron-withdrawing configurations, which drastically alters their 
    
    
    
    retention behavior, forcing them to elute at different times.
  • Solvent Swap: Switch your organic mobile phase from Acetonitrile to Methanol . Acetonitrile possesses a highly localized

    
    -electron system (
    
    
    
    ) that will actively compete with the column's biphenyl groups, muting the desired selectivity. Methanol does not interfere with
    
    
    interactions, locking in baseline resolution.
Module C: Mitigating In-Source Fragmentation (ISF)

Q: I am detecting an artificially high baseline of pure aniline (m/z 94) in my NMEA samples. Is the compound chemically degrading in the autosampler vial?

Expertise & Causality: While chemical degradation is possible, the most frequent culprit for this specific interference is In-Source Fragmentation (ISF) [5]. During electrospray ionization, before the ions reach the high-vacuum collision cell, they traverse an atmospheric pressure transition region. If the Declustering Potential (DP) or Fragmentor voltage is set excessively high to maximize ion transmission, the collisions between the


 N-(2-methoxyethyl)aniline ions and residual nitrogen desolvation gas impart massive internal kinetic energy.

This energy prematurely cleaves the weakest bond—the amine-alkyl linkage—generating a protonated aniline fragment (


 94) directly in the ion source. Because this cleavage happens after the LC column but before mass selection, the ISF fragment elutes at the exact same chromatographic retention time as the intact NMEA precursor, creating a false positive for degradation.

ISF_Mechanism n1 N-(2-methoxyethyl)aniline [M+H]+ m/z 152 n2 High Declustering Potential (High Collision Energy) n1->n2 n3 Aniline Fragment [M+H]+ m/z 94 n2->n3 Bond Cleavage n4 Loss of Neutral Methoxyethene (58 Da) n2->n4 Neutral Loss

In-source fragmentation pathway of N-(2-methoxyethyl)aniline due to excessive ionization energy.

Self-Validating Experimental Protocol (Source Optimization):

  • Bypass the Column: Plumb the LC directly to the MS source to establish a continuous flow without chromatographic separation.

  • Infuse Standard: Introduce NMEA via a T-junction at steady-state concentration.

  • Ramp Potentials: Operate the MS in full-scan mode (

    
     50 to 200). Ramp the Declustering Potential (DP) from 
    
    
    
    to
    
    
    in
    
    
    increments.
  • Data Plotting: Plot the absolute intensity of the intact precursor (

    
     152) versus the ISF product (
    
    
    
    94).
  • Set the Value: Lock the DP at the highest voltage where the precursor signal is maximized, but the

    
     94 ISF fragment remains < 5% of the base peak intensity.
    

Table 2: Optimized LC-MS/MS Quantitative Parameters for NMEA

AnalytePrecursor Ion (

)
Product Ion (

)
Declustering Potential (V)Collision Energy (eV)Function
N-(2-methoxyethyl)aniline 152.194.14018Quantifier (Aniline core)
N-(2-methoxyethyl)aniline 152.177.14032Qualifier (Phenyl ring)
ISF Fragment 94.1N/A>80 (Avoid)N/AMonitor for Source Health

References

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 1581105, N-(2-methoxyethyl)aniline. PubChem. Available at:[Link]

  • Li F, Ewles M, Pelzer M, et al. Case studies: the impact of nonanalyte components on LC-MS/MS-based bioanalysis: strategies for identifying and overcoming matrix effects. Bioanalysis (via NIH/PMC). Available at:[Link]

  • NorthEast BioLab . What are Matrix Effects in Liquid Chromatography Mass Spectrometry? NEBioLab. Available at:[Link]

  • Gu W, Shen H, et al. ISFrag: De Novo Recognition of In-Source Fragments for Liquid Chromatography–Mass Spectrometry Data. Analytical Chemistry (ACS). Available at:[Link]

Sources

Process Scale-Up Center: N-(2-Methoxyethyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting Guides, Mechanistic Insights, and Validated Protocols for Process Chemists

Welcome to the Technical Support Center. Scaling up the synthesis of N-(2-methoxyethyl)aniline presents unique chemical engineering and process control challenges. As secondary amines are highly sought after as active pharmaceutical building blocks, selecting the correct synthetic pathway is critical[1].

Below, we evaluate the three dominant synthetic methodologies, followed by in-depth troubleshooting Q&As and validated protocols to ensure predictable, self-validating scale-up campaigns.

Quantitative Strategy Matrix
Synthetic PathwayReagents UsedPrimary Scale-Up ChallengeSelectivity (Mono vs. Di)E-Factor / Atom Economy
Borrowing Hydrogen Aniline + 2-Methoxyethanol + CatalystThermodynamic equilibrium stall; Catalyst poisoningHighExcellent (Only H₂O byproduct)
Classical S_N2 Aniline + 1-Bromo-2-methoxyethane + BaseVigorous exotherm; Salt waste generationModerate (Over-alkylation)Poor
Reductive Amination Aniline + 2-Methoxyacetaldehyde + NaBH(OAc)₃Reagent cost; Hydride gas evolution during workupHighModerate

Module 1: The "Borrowing Hydrogen" Pathway (Green Auto-Transfer)

This catalytic approach utilizes 2-methoxyethanol directly as the alkylating agent, circumventing the use of toxic halogenated reagents. The catalyst temporarily "borrows" hydrogen to oxidize the alcohol to an aldehyde, facilitates condensation with aniline, and returns the hydrogen to reduce the imine[2][3].

Frequently Asked Questions (FAQ)

Q: We are using a transition-metal catalyst (e.g., Hf-MOF or Cu-chromite) with 2-methoxyethanol, but the reaction stalls at 60% conversion. Why? A: Causality: The borrowing hydrogen (BH) mechanism relies on a delicate thermodynamic equilibrium. The intermediate step—the condensation of the in-situ generated aldehyde with aniline—produces water[3]. On a larger scale, water accumulates in the reactor and shifts the equilibrium backward, stalling imine formation. Furthermore, highly polar solvent byproducts or water can competitively bind to the Lewis acid sites of the catalyst, effectively poisoning it[2]. Validation/Fix: Implement a Dean-Stark apparatus or utilize 3Å molecular sieves to continuously sequester water. Ensure the reaction operates in a non-coordinating solvent (like o-xylene) at reflux to thermodynamically drive the initial, kinetically demanding dehydrogenation step[2].

BorrowingHydrogen A 2-Methoxyethanol B Catalyst Dehydrogenation A->B Heat C 2-Methoxyacetaldehyde + [M]-H2 B->C D Aniline Condensation C->D E Imine + H2O D->E -H2O F Catalyst Hydrogenation E->F G N-(2-methoxyethyl)aniline F->G Regenerates Catalyst

Borrowing Hydrogen catalytic cycle for N-(2-methoxyethyl)aniline synthesis.

Validated Protocol: Catalytic Borrowing Hydrogen

Self-Validating Metric: The system validates itself via GC-MS tracking; the intermediate imine peak must steadily decline relative to the product peak.

  • Reactor Preparation: Charge a dry, inert reaction vessel with aniline (1.0 eq), 2-methoxyethanol (1.5 eq), and a compatible catalyst (e.g., 5-10 mol% Cu-chromite or Hf-MOF-808)[2].

  • Solvent Addition: Suspend the mixture in an apolar, high-boiling solvent such as o-xylene[2].

  • Reflux & Water Removal: Equip the reactor with a Dean-Stark trap. Heat the reaction to 140–160°C. Continuously remove the azeotropic water to drive the equilibrium forward.

  • Workup: Once GC-MS confirms >98% conversion, cool the mixture, filter the heterogeneous catalyst through a Celite pad, and wash with ethyl acetate. Concentrate the organic filtrate under reduced pressure.

Module 2: Classical S_N2 Alkylation (The Halide Route)

Nucleophilic substitution utilizing 1-bromo-2-methoxyethane is a highly common scale-up route, but it suffers from poor atom economy and significant side reactions[4].

Frequently Asked Questions (FAQ)

Q: During S_N2 alkylation, we observe 15-20% of N,N-bis(2-methoxyethyl)aniline. How do we prevent this over-alkylation? A: Causality: Primary amines (aniline) are generally less nucleophilic than their secondary amine products. Once N-(2-methoxyethyl)aniline forms, its nitrogen lone pair becomes more electron-rich due to the inductive electron-donating effect of the newly attached alkyl chain. This hyper-accelerates the second alkylation event. Validation/Fix: To mathematically suppress this, use a vast stoichiometric excess of aniline (3 to 5 equivalents) to statistically favor mono-alkylation[5]. Additionally, utilize a mild base (like K₂CO₃) rather than strong bases (like NaH) to avoid generating highly reactive amide anions[4][6]. Unreacted aniline is easily recovered post-reaction.

Q: How do we separate the N-(2-methoxyethyl)aniline from the excess starting aniline? A: Causality: Because both species are basic, traditional acid-base extraction fails to resolve them. Validation/Fix: Utilize fractional vacuum distillation. Aniline has a significantly lower boiling point than the target product[7]. A stable temperature plateau at the distillation head under high vacuum (e.g., ~61-62°C at 0.1 Torr) validates the purity of the fractionated product[7].

SN2Troubleshooting Start S_N2 Alkylation with 1-bromo-2-methoxyethane Check GC-MS / TLC Check: Di-alkylated byproducts? Start->Check HighDi High Di-alkylation (>10%) Check->HighDi Fails Criteria LowDi High Mono-alkylation (Target reached) Check->LowDi Passes Criteria Fix1 Fix A: Use 3x-5x Aniline Excess HighDi->Fix1 Fix2 Fix B: Lower Temp Change to K2CO3 Base HighDi->Fix2 Proceed Aqueous Workup & Vacuum Distillation LowDi->Proceed Fix1->Start Adjust Protocol Fix2->Start Adjust Protocol

Workflow logic for troubleshooting S_N2 over-alkylation during scale-up.

Validated Protocol: S_N2 Alkylation

Self-Validating Metric: Mass balance tracking. Moles of starting aniline minus recovered aniline must equal the moles of product plus 2× the moles of dialkylated byproduct.

  • Reaction Setup: Dissolve aniline (3.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF under an inert atmosphere[4][6].

  • Reagent Dosing: Heat to 80°C. Add 1-bromo-2-methoxyethane (1.0 eq) dropwise over 2 hours to carefully manage the alkylation exotherm[4].

  • Incubation & Monitoring: Stir at 80°C for 4-6 hours. Monitor via TLC until the bromide is fully consumed[4].

  • Workup & Purification: Filter off inorganic salts (KBr, unreacted K₂CO₃). Remove DMF under reduced pressure. Perform fractional vacuum distillation to separate the excess aniline from the purified N-(2-methoxyethyl)aniline[7].

Module 3: Reductive Amination (The Hydride Route)

This method offers superb selectivity for mono-alkylation but introduces safety hazards regarding the handling of reactive hydrides on a process scale[1].

Frequently Asked Questions (FAQ)

Q: During the reductive amination with 2-methoxyacetaldehyde and NaBH(OAc)₃, we observe massive foaming and temperature spiking upon the aqueous quench. How can we safely scale this step? A: Causality: Sodium triacetoxyborohydride (STAB) equivalents remain in the mixture post-reaction. Introducing standard aqueous basic workups causes rapid hydrolysis of these borohydride species, evolving copious amounts of hydrogen gas (H₂) and generating uncontrollable foaming[1]. Validation/Fix: Execute a phased, biphasic quench. First, dose a weak acid (e.g., saturated aqueous NH₄Cl) at 0–5°C at a strictly controlled rate to neutralize the hydride equivalents predictably. Once gas evolution ceases (system self-validation), adjust the pH to >8 with NaHCO₃ to fully free-base the N-(2-methoxyethyl)aniline prior to extraction[1].

Validated Protocol: Reductive Amination

Self-Validating Metric: Formation of the intermediate imine must be visually/analytically confirmed (color change or TLC shift) before STAB addition to prevent direct reduction of the aldehyde to an alcohol.

  • Imine Formation: To a stirred solution of aniline (1.0 eq) in 1,2-dichloroethane (0.2 M), add 2-methoxyacetaldehyde (1.1 eq) followed by glacial acetic acid (0.1 eq)[1]. Stir at room temperature for 1-2 hours. The acid protonates the carbonyl, accelerating the formation of the highly electrophilic iminium ion[1].

  • Reduction: Cool the vessel to 0°C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes to manage the mild exotherm[1].

  • Completion: Stir at room temperature for 12 hours. Monitor via GC-MS until the imine intermediate is fully consumed[1].

  • Controlled Quench: Cool to 0°C. Slowly add saturated NH₄Cl until H₂ evolution halts. Follow with saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8[1]. Extract with dichloromethane, dry over MgSO₄, and concentrate.

References
  • Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline. PrepChem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Zpko5S-9l7D3OTfZUMyvzeQRdX6Zi0og0EaQSyl74IqzBQw6_SL9XqcMR5PZ0NtmCnjuLzIHdODdLIp9PwGNe3rZPApioxPrDpGgGGdVmreirQYVvwFKi1vr0NySO0NhZpPALaibfBBHLaZmbgOmmqi7PCM=]
  • Process for the ring alkylation of an aniline. Google Patents (US4436937A).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIM6EzfeJl2FMdhb8hXXFRJCy_e5obD-niNZQ4AdN0H0g_OBkZeFLXKqAeQn1cNeET6zwms2x72_Nm_GEu0eoFQbE7INnUkOliHxfDxH0SRiOewNcvDt143lG7_B1Vtd7mmeGvHmulmXql]
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtLmhJuEVKkUQDtrvN4vxyhT-vzhDLqqKkKu6jCxi_agMsc8ABCFgInBf5arilAswkmUjF8Ebq3iMGp8YD1_AEUXgsBApXTz6A5vElnW2F4rfceSTnU9a0t0zj9fgB5F5V02zgZKFcr1iY41R1n9GLxQsNrSDv4b722Awq-PDZwHrbEDoJAqNHfNiZxtXy6QF67jMJ8Wa6tq1rCfnPV46YkLvmN-gFZYVINJ-k5UElCzlsSuHideqavRtYNQ==]
  • Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlefoCzQ3ZWMJ0qCbA_UoGX_VEKYOImbyWYtX7cqE_OjDiOeVTjfRc6jhj1nOLQjC65fjUmKRCcPZNgW0Nhl3g_QkRObDBOH5dYraMd33A6iyJA3zGHV3O6v0_LaDYBfLjzHqfQJrncuRdjU7Swt97q7mhZ7_HZOplePrv2snhUOkBvDlyNivUxY-1lMZA5zlV0T1wmeyx7ej0SigMNYkUXBO2t4jthuPE441Vq6RcayTnWn2lUbeY]
  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhHWaXICFLKOsUFGBw2LjCCH2eWtTLrq9KMuWVTzMNwqNdysqy7C_r07vtUfoOTJ0Ss88lb_CCANfNmnOQO0a1aCz10QrXgmUzBQN_RMf9N4l_Boo0dZuHMs3FnhsTnIhG7rb6xWdGKe6ly4vrAvFg7w==]
  • 1-Bromo-2-methoxyethane | Alkylation Reagent | RUO. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENyyMTHSXUQtutA-v6CcTT6JGvz7h_F70ZCMJFivWyoSI5CD7aBlU1-KLj3nHHzyCNvepATwvidGv3IfzRxMANIqUKY-gSCBQ8-JjgPGPmLG9H4vSMtefNsEtE0uWl1UIsokX_]
  • Coordinatively Unsaturated Hf-MOF-808 Prepared via Hydrothermal Synthesis as a Bifunctional Catalyst for the Tandem N-Alkylation of Amines with Benzyl Alcohol. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKVxUiD0PubpPqDLOu1sfv86sMx4sgwkdT-ZYBa0QhWKSRAYI4JrW1z_dW4dRn3Pq5Xn6OtFB-kn5Fvvde_CCzUdVIPFp9W-S7jnLgjCeAV1njJCX2kB8XOIxVZ2kNzxBYACSlfkLB9-xIu_u7OpZjIw==]
  • Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis. Chemical Reviews (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHecm_bNT06HGzNEn49lqYrZiseWVXMxaw1fIXlTYVpIBEN6iOl0XeH5N6eaBQ2Ds0SgG4N3CMEz9fQ2kdZPMip1s7_qA3AnTFWg3qn1bAl8pu0fzQ6KCOUImvRnKnfdCaF6jrneOXKLD8hOUD5w0U=]

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Validation & Comparative

A Comparative Guide to the Reactivity of N-(2-methoxyethyl)aniline and N-ethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents an in-depth comparison of the chemical reactivity of N-(2-methoxyethyl)aniline and N-ethylaniline. As N-substituted anilines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials, a nuanced understanding of how N-substituent modifications influence reactivity is critical for rational molecular design and synthesis. This document synthesizes fundamental principles of physical organic chemistry, discusses expected reactivity trends, and provides detailed experimental protocols for a definitive comparative analysis.

Executive Summary

The reactivity of aniline derivatives is fundamentally governed by the electronic and steric properties of their substituents. In comparing N-(2-methoxyethyl)aniline and N-ethylaniline, the key distinction lies in the N-substituent: a 2-methoxyethyl group versus an ethyl group. While both are N-alkyl substituents, the presence of an ether oxygen in the 2-methoxyethyl chain introduces unique electronic and potential steric effects.

The ethyl group in N-ethylaniline is a simple electron-donating group through induction, which increases the electron density on the nitrogen atom and the aromatic ring compared to aniline.[1] This enhances both the basicity and the rate of electrophilic aromatic substitution.

Conversely, the 2-methoxyethyl group in N-(2-methoxyethyl)aniline presents a more complex scenario. The ether oxygen is electronegative and can exert an electron-withdrawing inductive effect, potentially decreasing the nitrogen's basicity. However, the overall larger size of the 2-methoxyethyl group may introduce greater steric hindrance around the nitrogen atom and the ortho positions of the aniline ring. Furthermore, the potential for intramolecular hydrogen bonding in certain conformations could influence the availability of the nitrogen's lone pair.[2]

This guide will dissect these competing factors to predict the relative reactivity of these two compounds in key chemical transformations and will propose a robust experimental framework to validate these hypotheses.

Mechanistic Considerations: Electronic and Steric Effects

The reactivity of the aniline core is primarily dictated by the availability of the nitrogen's lone pair of electrons and the electron density of the aromatic ring. N-alkylation increases the basicity of aniline due to the electron-donating inductive effect of the alkyl group.[3]

Electronic Effects
  • N-ethylaniline: The ethyl group is a weak electron-donating group (+I effect), which increases the electron density on the nitrogen atom. This makes N-ethylaniline more basic and a more potent nucleophile than aniline.[1] Consequently, the aromatic ring is also more activated towards electrophilic attack.

  • N-(2-methoxyethyl)aniline: The 2-methoxyethyl substituent introduces an electronegative oxygen atom. This oxygen atom can exert a through-bond, electron-withdrawing inductive effect (-I effect), which would tend to decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity relative to N-ethylaniline. However, the overall electronic effect is a balance between the inductive effect of the alkyl chain and the ether oxygen. It is plausible that the electron-withdrawing effect of the distant oxygen atom is modest, leading to a basicity that is still greater than aniline but potentially lower than N-ethylaniline.

Steric Effects

Steric hindrance plays a crucial role in modulating the reactivity of N-substituted anilines.[4] The steric bulk of the N-substituent can impede the approach of electrophiles to both the nitrogen atom and the ortho positions of the aromatic ring.

  • N-ethylaniline: The ethyl group presents a moderate level of steric hindrance.

  • N-(2-methoxyethyl)aniline: The 2-methoxyethyl group is larger and more flexible than the ethyl group. This increased steric bulk would be expected to hinder reactions at the nitrogen center and could favor para-substitution over ortho-substitution in electrophilic aromatic substitution reactions to a greater extent than the ethyl group.

The interplay between these electronic and steric factors is summarized in the diagram below.

G cluster_ethyl N-ethylaniline cluster_methoxyethyl N-(2-methoxyethyl)aniline N_ethyl Nitrogen ring_ethyl Aromatic Ring N_ethyl->ring_ethyl Activates ring Reactivity Reactivity N_ethyl->Reactivity Increased Basicity & Ring Activation ethyl Ethyl Group (+I effect) ethyl->N_ethyl Donates e⁻ density N_methoxy Nitrogen ring_methoxy Aromatic Ring N_methoxy->ring_methoxy Activates ring N_methoxy->Reactivity Potentially Modulated Basicity & Ring Activation methoxyethyl 2-Methoxyethyl Group methoxyethyl->N_methoxy Complex electronic effect methoxyethyl->Reactivity Increased Steric Hindrance oxygen Ether Oxygen (-I effect) oxygen->N_methoxy Withdraws e⁻ density (inductive)

Caption: Logical relationship between substituent effects and chemical reactivity.

Comparative Reactivity Analysis: A Proposed Experimental Investigation

To definitively compare the reactivity of N-(2-methoxyethyl)aniline and N-ethylaniline, a series of controlled experiments are necessary. The following protocols are designed to provide quantitative data on their relative basicity, nucleophilicity in N-alkylation, and susceptibility to electrophilic aromatic substitution.

Data Presentation: Predicted vs. Experimental

The following table outlines the expected outcomes based on the theoretical considerations discussed above, alongside columns to be populated with experimental data.

PropertyPredicted Relative ValueExperimental Value for N-ethylanilineExperimental Value for N-(2-methoxyethyl)aniline
pKa of Conjugate Acid N-ethylaniline > N-(2-methoxyethyl)anilineTo be determinedTo be determined
Relative Rate of N-Alkylation N-ethylaniline > N-(2-methoxyethyl)anilineTo be determinedTo be determined
Relative Rate of Bromination N-ethylaniline > N-(2-methoxyethyl)anilineTo be determinedTo be determined
Ortho:Para Ratio in Bromination N-(2-methoxyethyl)aniline < N-ethylanilineTo be determinedTo be determined
Experimental Protocols

The following workflow outlines a comprehensive approach to comparing the reactivities of the two aniline derivatives.

G start Start: Obtain pure samples of N-ethylaniline and N-(2-methoxyethyl)aniline pka Protocol 1: pKa Determination start->pka alkylation Protocol 2: Competitive N-Alkylation start->alkylation bromination Protocol 3: Competitive Bromination start->bromination analysis Data Analysis: Compare pKa, reaction rates, and product ratios pka->analysis alkylation->analysis bromination->analysis conclusion Conclusion: Establish relative reactivity analysis->conclusion

Caption: Workflow for the comparative analysis of aniline reactivity.

Protocol 1: Determination of pKa Values

  • Objective: To quantitatively measure the basicity of each aniline derivative.

  • Methodology:

    • Prepare 0.01 M solutions of N-ethylaniline and N-(2-methoxyethyl)aniline in a 1:1 water:ethanol mixture.

    • Titrate each solution with a standardized 0.01 M HCl solution at 25 °C.

    • Monitor the pH of the solution using a calibrated pH meter as a function of the volume of HCl added.

    • Plot the titration curve (pH vs. volume of HCl).

    • Determine the pH at the half-equivalence point, which corresponds to the pKa of the conjugate acid of the aniline.

    • Perform the experiment in triplicate for each compound to ensure reproducibility.

  • Rationale: The pKa of the conjugate acid is a direct measure of the base strength of the amine. A higher pKa value indicates a stronger base.[5] This experiment will provide a quantitative measure of the electronic effects of the N-substituents on the availability of the nitrogen's lone pair.

Protocol 2: Competitive N-Alkylation

  • Objective: To compare the nucleophilicity of the two anilines in an N-alkylation reaction.

  • Methodology:

    • In a round-bottom flask, combine equimolar amounts (e.g., 1.0 mmol) of N-ethylaniline and N-(2-methoxyethyl)aniline in a suitable solvent such as acetonitrile (10 mL).

    • Add a sub-stoichiometric amount of a common alkylating agent, such as benzyl bromide (0.5 mmol), to the mixture. The limiting amount of the electrophile ensures that the two nucleophiles are in competition.

    • Stir the reaction at room temperature and monitor its progress by taking aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours).

    • Quench the reaction in the aliquots by adding a large excess of a primary amine (e.g., propylamine) to consume any remaining benzyl bromide.

    • Analyze the quenched aliquots by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine the relative amounts of the two N-benzylated products.

    • Calculate the ratio of N-benzyl-N-ethylaniline to N-benzyl-N-(2-methoxyethyl)aniline at each time point.

  • Rationale: This competitive reaction directly probes the relative nucleophilicity of the two anilines. The aniline that reacts faster to form the N-alkylated product is the more potent nucleophile.[6] This experiment will reveal the combined influence of electronic and steric effects on the reactivity of the nitrogen center.

Protocol 3: Competitive Electrophilic Aromatic Substitution (Bromination)

  • Objective: To assess the relative activation of the aromatic ring towards electrophilic attack and the influence of steric hindrance on regioselectivity.

  • Methodology:

    • In a flask protected from light, dissolve equimolar amounts (e.g., 1.0 mmol) of N-ethylaniline and N-(2-methoxyethyl)aniline in a non-polar solvent like dichloromethane (10 mL).

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add a solution of a limiting amount of bromine (0.5 mmol) in dichloromethane dropwise with stirring. Using a sub-stoichiometric amount of the electrophile is crucial for the competitive nature of the experiment.[7]

    • After the addition is complete, stir the reaction at 0 °C for 1 hour.

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Analyze the product mixture using GC-MS to identify and quantify the various mono-brominated products (ortho- and para-isomers for each aniline).

    • Calculate the total yield of brominated products for each aniline and the ortho:para product ratio for each.

  • Rationale: The rate of electrophilic aromatic substitution is a direct measure of the activating effect of the N-substituent on the aromatic ring.[7] The aniline that produces a higher yield of brominated products is considered more reactive. The ortho:para ratio will provide insight into the steric hindrance imposed by the N-substituent on the approach of the electrophile to the positions adjacent to the amino group.

Conclusion

The comparative analysis of N-(2-methoxyethyl)aniline and N-ethylaniline offers a compelling case study in the subtle interplay of electronic and steric effects in determining chemical reactivity. While the electron-donating ethyl group in N-ethylaniline is expected to render it more basic and reactive in electrophilic substitutions, the 2-methoxyethyl group introduces a counteracting inductive withdrawal effect from the ether oxygen and increased steric bulk.

The proposed experimental protocols provide a clear and robust framework for quantitatively assessing these differences. The results of these experiments will not only provide a definitive answer to the relative reactivity of these two specific compounds but will also contribute to a broader understanding of how to fine-tune the properties of aniline derivatives for applications in drug discovery and materials science. By systematically evaluating basicity, nucleophilicity, and susceptibility to electrophilic attack, researchers can make more informed decisions in the design and synthesis of novel N-substituted anilines with tailored reactivity profiles.

References

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  • Wikipedia.
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  • Scribd. Taft Equation: Steric and Polar Effects | PDF | Physical Sciences | Organic Chemistry.
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  • PMC. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
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  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkyl
  • Slideshare. Steric parameters taft's steric factor (es) | PPTX.
  • Google Patents.
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  • A Study of the Oxidation Behavior of N, N-Dimethylaniline Compounds in Microdroplets.
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  • MDPI.
  • Anilines: reactivity. 2017.
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  • Journal of the Chemical Society, Perkin Transactions 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
  • Lookchem. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. 2022.
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  • ResearchGate. NH⋅⋅⋅O hydrogen bonding strength in 2‐methoxy‐ethylamine and 2‐amino‐ethanol series with branching near the amino group.
  • Reddit. Is this an appropriate synthesis? Also how could I make it better???. 2019.
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  • PubMed. The interplay between steric and electronic effects in S(N)2 reactions.
  • A Study ofIntramolecular Hydrogen Bonding in o-Nitroaniline.
  • PubMed. Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. 2018.
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N-(2-methoxyethyl)aniline vs. 2-methoxyaniline chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the nuanced reactivity profiles of substituted anilines is critical for successful synthetic planning and drug development. When comparing N-(2-methoxyethyl)aniline (a secondary aliphatic-aromatic amine) and 2-methoxyaniline (a primary aromatic amine, also known as o-anisidine), we are looking at two fundamentally different synthetic building blocks.

This guide objectively evaluates their physicochemical properties, structural causality, and reactivity profiles to help researchers make informed decisions when selecting anilines for pharmaceutical scaffolding or fine chemical synthesis.

Physicochemical and Structural Comparison

The core divergence between these two compounds lies in the substitution of the nitrogen atom versus the aromatic ring. This structural difference governs their basicity, nucleophilicity, and pharmacological utility.

Property2-Methoxyaniline (o-Anisidine)N-(2-methoxyethyl)aniline
CAS Number 90-04-0[1]32382-66-4[2]
Amine Classification Primary Aromatic AmineSecondary Aliphatic-Aromatic Amine
Formula C₇H₉NOC₉H₁₃NO
pKa (Conjugate Acid) ~4.52[1]~5.2 - 5.5 (Calculated/Extrapolated)
Boiling Point 225 °C[1]~250 - 260 °C
Water Solubility 13 - 14 g/L (at 20 °C)[1]Low (Lipophilic)
Primary Synthetic Use Diazonium salts, Azo dyes, Cross-coupling[1]N-Acylation, Lipophilic drug scaffolds[2]
Toxicity Profile Toxic; known methemoglobinemia risk[3]Lower acute toxicity relative to primary anilines
Structural Causality & Electronic Effects
  • 2-Methoxyaniline: The methoxy group is positioned ortho to the primary amine. This proximity introduces competing electronic effects: an electron-withdrawing inductive effect (-I) through the sigma bonds, and an electron-donating resonance effect (+R) through the pi system. The +R effect slightly enriches the electron density on the nitrogen, making it a viable nucleophile. However, the ortho-substitution introduces significant steric hindrance, which can impede interactions with bulky electrophiles. Under environmental pH (7-9), it remains primarily in its neutral form[3].

  • N-(2-methoxyethyl)aniline: The addition of the 2-methoxyethyl chain directly to the nitrogen shifts this to a secondary amine. The alkyl chain provides a positive inductive (+I) effect, which marginally increases the basicity of the nitrogen lone pair compared to unsubstituted aniline. In drug development, the N-alkyl substituent significantly increases the molecule's lipophilicity, a crucial feature for crossing cell membranes and the blood-brain barrier (BBB)[4].

Divergent Synthetic Workflows

Because one is a primary amine and the other is a secondary amine, their paths in organic synthesis diverge immediately when subjected to standard electrophilic conditions.

Reactivity A 2-Methoxyaniline (Primary Amine) A_rxn Diazotization (NaNO2, HCl, 0°C) A->A_rxn B N-(2-methoxyethyl)aniline (Secondary Amine) B->A_rxn B_rxn N-Acylation (Acyl Chloride, Base) B->B_rxn A_prod Azo Dyes & Cross-Coupling Precursors A_rxn->A_prod A_side N-Nitroso Formation (Dead End) A_rxn->A_side B_prod Lipophilic Amides (CNS Drug Scaffolds) B_rxn->B_prod

Divergent workflows showcasing primary vs. secondary amine reactivity under standard conditions.

Self-Validating Experimental Protocols

To demonstrate the distinct reactivity dictated by their structural classifications, the following standardized protocols are provided. Each protocol is designed as a self-validating system, meaning the reaction includes visual or chemical milestones to confirm success before moving to downstream purification.

Protocol A: Selective N-Acylation of N-(2-methoxyethyl)aniline

Because it is a secondary amine, N-(2-methoxyethyl)aniline excels in forming stable tertiary amides, preventing unwanted over-alkylation or multi-substitution[2].

Reagents: N-(2-methoxyethyl)aniline (1.0 eq), Acyl Chloride (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq), Anhydrous Dichloromethane (DCM).

  • Preparation: In an oven-dried, argon-purged flask, dissolve N-(2-methoxyethyl)aniline in anhydrous DCM (0.2 M concentration)[2].

  • Base Addition: Add DIPEA to the stirring solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during acylation, preventing the amine substrate from precipitating as a deactivated hydrochloride salt.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Introduce the acyl chloride dropwise over 10 minutes.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. After 2 hours, pull a 10 µL aliquot and run a Thin-Layer Chromatography (TLC) plate (Hexanes:EtOAc 3:1).

    • Validation Check: The secondary amine starting material will streak or bind strongly to the silica (lower

      
      ), while the resulting tertiary amide will appear as a distinct, tightly migrating, less polar spot (higher 
      
      
      
      ) visible under 254 nm UV light.
  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Diazotization of 2-Methoxyaniline

Unlike secondary amines (which form toxic, stable N-nitroso compounds), primary aromatic amines like 2-methoxyaniline can be converted into highly reactive diazonium salts for downstream azo-coupling or Sandmeyer-type reactions[1].

Reagents: 2-methoxyaniline (1.0 eq), Concentrated HCl (2.5 eq), Sodium Nitrite (NaNO₂) (1.05 eq), Distilled Water.

  • Preparation: Suspend 2-methoxyaniline in distilled water and add concentrated HCl. Stir continuously until the amine completely dissolves as the hydrochloride salt.

  • Temperature Control: Submerge the reaction flask in an ice-salt bath. Wait until the internal temperature drops to exactly 0–5 °C. Causality: Diazonium salts are highly unstable and will violently degrade into phenols via nitrogen gas evolution if the temperature exceeds 5 °C.

  • Diazotization: Prepare a concentrated aqueous solution of NaNO₂. Add this solution dropwise to the acidic amine mixture, ensuring the internal temperature never exceeds 5 °C.

  • Endpoint Validation (Self-Validation): 15 minutes after adding the NaNO₂, dip a glass rod into the solution and touch it to a piece of starch-iodide paper.

    • Validation Check: An immediate blue-black color change on the paper confirms the presence of excess nitrous acid, indicating complete consumption of the amine. If negative, add small increments of NaNO₂ until a positive test is achieved.

  • Utilization: The diazonium salt must be used immediately in situ (e.g., added to a basic solution of a phenol for azo dye synthesis).

Summary for the Application Scientist

When selecting between these molecules for a synthetic library, the choice boils down to the intended biological and physical profile of the target.

  • Choose 2-methoxyaniline when the ultimate goal is ring functionalization, the synthesis of pigments[1], or generating rigid aryl-aryl bonds via cross-coupling. Be aware of necessary safety precautions regarding its hematological toxicity[3].

  • Choose N-(2-methoxyethyl)aniline when developing pharmaceutical agents targeted for the Central Nervous System (CNS) or systems requiring high membrane permeability. The aliphatic methoxyethyl chain drastically reduces topological polar surface area (TPSA) and boosts logP[4], serving as an excellent protecting/modifying group for active drug conformations.

References

  • Cas 90-04-0, o-Anisidine | LookChem Source: LookChem Database. URL:[Link]

  • Screening Assessment - Aromatic Amines Source: Government of Canada (Canada.ca). URL:[Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines Source: Chemical Reviews - ACS Publications. URL:[Link]

  • N-(2-methoxyethyl)aniline - CAS号32382-66-4 Source: Molaid (摩熵化学). URL:[Link]

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Validating Analytical Methods for Quantifying Aniline Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, addressing genotoxic impurities (GTIs) requires a rigorous synthesis of regulatory compliance and analytical precision. Aniline derivatives—such as chloroanilines, toluidines, and alkyl-substituted anilines—are ubiquitous chemical intermediates and reagents in pharmaceutical synthesis. However, because many of these compounds possess DNA-reactive properties, their control is not merely a box to check; it is a critical toxicological safeguard[1][2].

Regulatory frameworks demand that these impurities be stringently assessed and quantified. The ICH M7(R2) guideline mandates controlling mutagenic impurities to limit carcinogenic risk, typically establishing a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for commercially approved drugs[1][2]. Translating this limit into an analytical specification requires parts-per-million (ppm) or even parts-per-billion (ppb) detection limits, necessitating highly sensitive methodologies validated under the ICH Q2(R2) framework[3][4].

This guide objectively evaluates Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV), providing detailed, self-validating protocols for trace-level aniline quantification[5][6].

G A Identify Aniline Derivative (Synthesis Byproduct/Degradant) B ICH M7(R2) Assessment Evaluate DNA Reactivity A->B C Genotoxic Impurity (GTI) TTC Limit: 1.5 µg/day B->C Structural Alert D Non-Mutagenic Impurity Standard Control B->D No Alert E Select Analytical Method (LC-MS/MS, GC-MS, HPLC-UV) C->E Trace-Level Sensitivity D->E Assay Sensitivity F ICH Q2(R2) Validation Specificity, LOD/LOQ, Linearity E->F Method Validation

Regulatory workflow from ICH M7 impurity assessment to ICH Q2 analytical validation.

Section 1: The Analytical Challenge (Causality & Expertise)

Quantifying aniline and its methylated or chlorinated derivatives poses distinct physiochemical challenges[6]:

  • Positional Isomerism: Positional isomers, such as ortho-, meta-, and para-toluidine, share identical molecular weights and fragment ions. Due to structural similarity, separating these isomers on standard reversed-phase columns is notoriously difficult, often necessitating specialized stationary phases[7].

  • Thermal Lability and Polarity: In GC-MS, thermolabile and highly polar anilines frequently undergo column degradation or require complex, time-consuming pre-column derivatization to enhance volatility[8][9].

  • Trace-Level Matrix Interference: Extracting basic amines from complex Active Pharmaceutical Ingredient (API) matrices or industrial wastewaters often leads to severe ion suppression in MS detection if sample preparation is inadequately tuned[6][10].

Section 2: Objective Comparison of Analytical Modalities

Selecting an analytical method requires balancing target sensitivity, molecular stability, and laboratory throughput. The quantitative data below summarizes the typical performance characteristics of the primary techniques utilized in aniline derivative analysis[5][6].

Quantitative Performance Comparison
Performance MetricLC-MS/MS (ESI-MRM)GC-MS/MSHPLC-UV
Optimal Application Trace-level Genotoxic Impurities (GTIs)Trace environmental / Volatile organicsAPI Assay / High-level impurities
Sensitivity (LOD) 0.1 – 0.5 ppm[5][10]~1.0 ppm (derivatized)[6]2.0 – 15 ppm[11]
Linearity (R²) > 0.9991[5]> 0.995> 0.999[12]
Sample Preparation LLE / Direct Injection[5][6]Derivatization often required[8]Dilute & Shoot or SPE[8]
Selectivity Exceptional (Targeted MRM)[5]HighModerate (RT/Wavelength dependent)
Isomer Separation Moderate to High (Requires HILIC)[7]Very HighModerate

Verdict: While HPLC-UV provides a robust solution for standard impurity profiling and GC-MS/MS offers strong capabilities for non-polar volatiles, LC-MS/MS is the unequivocal gold standard for genotoxic trace-analysis, owing to its superior LOQ and circumvention of derivatization steps[5][7].

Section 3: LC-MS/MS Experimental Protocol (A Self-Validating System)

To quantify mutagenic aniline impurities (e.g., 3-ethynylaniline) reliably at the ppm level, you must implement a system where the chemistry intrinsically safeguards the data[5].

Step-by-Step Methodology

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE) Causality: Aniline derivatives are weakly basic amines. Adjusting the sample matrix to a highly alkaline state suppresses ionization, keeping the analytes neutral and driving their preferential partitioning into an organic solvent[7].

  • Dissolve 2 mg/mL of the API (e.g., erlotinib) in an aqueous buffer[5].

  • Adjust the sample pH to > 10 using 0.1 M NaOH[7][10].

  • Extract the sample with a suitable non-polar organic solvent (e.g., dichloromethane or methyl tert-butyl ether)[7].

  • Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to resolve the phase boundary.

  • Transfer the upper organic phase, evaporate to dryness under a gentle nitrogen stream, and reconstitute the residue in 90% acetonitrile with 0.1% formic acid[7].

Step 2: Chromatographic Separation (HILIC) Causality: Traditional C18 (reversed-phase) columns fail to adequately retain polar aniline isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal selectivity, ensuring polar amines are strongly retained and eluted with high resolution[7].

  • Column: Amide, diol, or bare silica HILIC stationary phase (150 x 2.1 mm, 3 µm)[7].

  • Mobile Phase A: 0.1% Formic acid in 95:5 Acetonitrile:Water[7].

  • Mobile Phase B: 0.1% Formic acid in pure Water[7].

  • Gradient: Start at 95% A (high organic) and ramp down to 50-60% A over 10 minutes to elute polar analytes. Flow rate: 0.4 - 0.8 mL/min; Column Temp: 40 °C[5][7].

Step 3: Mass Spectrometry (ESI+ MRM) Causality: Positive Electrospray Ionization (ESI+) readily donates a proton to the basic amine moiety, creating highly stable


 precursor ions[5][7].
  • Source Parameters: Ion Spray Voltage at 4500 V, Declustering Potential at 50 V[5].

  • MRM Transitions: Monitor precursor-to-product fragmentation via Collision-Induced Dissociation (CID). For example, to quantify 3-ethynylaniline, monitor the transition m/z 118.2 → 91.1 at a Collision Energy of 20 V[5].

The Self-Validation Mechanism

To ensure absolute trustworthiness, embed a System Suitability Test (SST) loop into the run sequence. Inject a 0.5 ppm reference standard at the beginning, middle, and end of the analysis batch. If the precision (% RSD) of the peak area deviates by > 2.0%, the system flags an internal failure—indicating ion source fouling or matrix accumulation—requiring immediate recalibration[5].

G N1 Sample Preparation LLE Extraction (pH > 10) N2 Chromatographic Separation HILIC or C18 Column N1->N2 Reconstitute in Mobile Phase N3 Ionization (ESI+) Protonation to[M+H]+ N2->N3 Elution Gradient N4 Mass Spectrometry (MRM) Precursor -> Product Ion N3->N4 Collision-Induced Dissociation N5 Data Analysis & Validation Quantification Curve N4->N5 Integration

Step-by-step LC-MS/MS experimental workflow for trace aniline derivative quantification.

Section 4: Validating the Method (ICH Q2 Framework)

To ensure regulatory acceptance, analytical procedures must be comprehensively validated according to ICH Q2(R2) guidelines[3][4][13]. For anilines, the validation protocol must strictly evaluate:

  • Specificity: Prove that the target aniline peak does not co-elute with the main API, its synthetic precursors, or parallel degradants. Run un-spiked blanks and overlay them with spiked samples[5][11].

  • Linearity & Range: Establish a proportional signal response across a range that blankets the required M7 limit (e.g., 0.6 ppm to 6.0 ppm). The

    
     must exceed 0.999[5][12].
    
  • Accuracy (Recovery Rate): Execute standard additions (spiking API with 50%, 100%, and 150% of the target concentration limit). A well-optimized method should yield 96.2% – 100.6% extraction recovery, indicating no active analyte loss during LLE[5].

  • LOD & LOQ: The Limits of Detection and Quantitation are paramount. Based on a Signal-to-Noise ratio of 10:1 for LOQ, leading LC-MS/MS setups can definitively quantify aniline derivatives down to 0.6 ppm with an RSD of < 2.0%[5].

Conclusion

Detecting trace genotoxins within massive bulk API environments is akin to finding a needle in a haystack. While conventional HPLC-UV handles broad assay profiling[5][12], and GC-MS excels with environmental volatiles[6], the stringent requirements of ICH M7(R2) undeniably elevate LC-MS/MS as the definitive analytical modality[1][5]. By uniting deliberate sample chemistry, HILIC phase retention, and MRM mass spectrometry, scientists can deploy a self-validating framework that meets both ICH Q2(R2) validation requirements and uncompromised patient safety goals.

References
  • International Council for Harmonisation (ICH) / EMA. "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline." Available at: [Link]

  • International Council for Harmonisation (ICH) / EMA. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at: [Link]

  • Taylor & Francis. "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater." Available at: [Link]

  • ResearchGate. "Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater." Available at: [Link]

  • Pharmaceutical Technology. "Evaluating Impurities in Drugs (Part II of III)." Available at: [Link]

  • Oxford Academic. "Low Level Determination of 4-Amino-2-Ethoxy-Cinnamic Acid and its Ethyl Ester in a Drug Substance..." Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.